molecular formula C7H6ClN3 B189248 4-chloro-1H-indazol-3-amine CAS No. 20925-60-4

4-chloro-1H-indazol-3-amine

Cat. No.: B189248
CAS No.: 20925-60-4
M. Wt: 167.59 g/mol
InChI Key: QPLXQNVPEHUPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1H-indazol-3-amine is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of targeted therapeutics. Its primary research value lies in its role as a key building block for the synthesis of Lenacapavir, a potent capsid inhibitor developed by Gilead for the treatment of HIV-1 infections . The 3-aminoindazole core is a common structural motif in many biologically active compounds, particularly as a hinge-binding fragment in kinase inhibitors . This compound enables the exploration of novel anticancer agents, as the 1H-indazol-3-amine structure effectively interacts with the hinge region of tyrosine kinases, a mechanism of action utilized by drugs like Linifanib . Researchers utilize this intermediate to develop compounds targeting a diverse range of kinases, including Pim kinases, Aurora kinases, and Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are pivotal in cancer cell proliferation and survival pathways . Furthermore, its derivatives are investigated as Selective Estrogen Receptor Degraders (SERDs) for estrogen receptor-positive (ER+) breast cancer and as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway within the tumor microenvironment . The chlorination at the 4-position provides a versatile handle for further functionalization via cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXQNVPEHUPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310477
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20925-60-4
Record name 20925-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-chloroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1H-indazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its potential applications in drug development, with a focus on presenting clear, actionable data for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data for this compound
PropertyValueSource
Molecular Formula C₇H₆ClN₃--INVALID-LINK--
Molecular Weight 167.60 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 159-162 °C--INVALID-LINK--
Boiling Point (Predicted) 408.7 ± 25.0 °C at 760 mmHg--INVALID-LINK--
pKa (Predicted) 13.72 ± 0.40--INVALID-LINK--
LogP (Calculated) 1.80--INVALID-LINK--
Solubility No experimental data available.

Synthesis of this compound

The synthesis of this compound can be achieved via the cyclization of a substituted benzonitrile with hydrazine. The following experimental protocol is adapted from the initial steps described in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, for which this compound is a precursor.[1][2][3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-dichlorobenzonitrile

  • Hydrazine hydrate

  • Sodium acetate

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2,6-dichlorobenzonitrile in NMP or DMSO, add sodium acetate (1.2 equivalents) and hydrazine hydrate (2 equivalents).

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and wash with water.

  • Dry the solid under vacuum to yield this compound.

Note: This is a generalized protocol. Reaction times, concentrations, and purification methods may require optimization for yield and purity.

Diagram: Synthetic Workflow for this compound

G start Start Materials: 2,6-dichlorobenzonitrile Hydrazine Hydrate Sodium Acetate Solvent (NMP or DMSO) reaction Reaction Step: Cyclization at 60°C start->reaction workup Aqueous Workup: Precipitation in Ice Water reaction->workup isolation Isolation: Filtration and Washing workup->isolation product Final Product: This compound isolation->product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological targets and signaling pathways of this compound is limited in publicly available literature. However, the indazole scaffold is a well-established pharmacophore in kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, suggesting that this compound could serve as a foundational fragment for the development of novel kinase inhibitors.

The broader class of 3-aminoindazoles has been explored for a range of biological activities, including the inhibition of enzymes relevant to cancer and other diseases.[1] For instance, related compounds have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β) and tyrosine kinases.

Given the absence of specific signaling pathway data for the title compound, a logical diagram illustrating its role as a scaffold in drug discovery is presented below.

Diagram: Role of this compound in Drug Discovery

G scaffold This compound (Core Scaffold) derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a key synthetic intermediate with favorable physicochemical properties for its use in drug discovery programs. While comprehensive experimental data on its solubility and biological activity are yet to be fully elucidated, its structural alerts and the known activities of its derivatives highlight its potential as a scaffold for developing novel therapeutics, particularly in the area of kinase inhibition. The provided data and protocols offer a valuable resource for researchers initiating studies with this compound.

References

An In-depth Technical Guide to 4-chloro-1H-indazol-3-amine: Structure, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1H-indazol-3-amine is a heterocyclic amine containing an indazole core structure. This document provides a detailed overview of its chemical structure, proposed synthesis, and expected analytical characteristics. Due to the limited availability of specific experimental data for this compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a predictive analysis. This includes expected outcomes in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of 3-aminoindazoles, which are known to be pharmacologically active.

Chemical Structure and Properties

This compound is a substituted indazole with a chlorine atom at the 4-position and an amine group at the 3-position. The indazole ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number20925-60-4[1][2]
Molecular FormulaC₇H₆ClN₃[1]
Molecular Weight167.60 g/mol [1]
Melting Point159-162 °C[2]
IUPAC NameThis compound[3]
InChI KeyQPLXQNVPEHUPTR-UHFFFAOYSA-N[3]

Experimental Protocols

Proposed Synthesis of this compound:

G reactant 2,6-Dichlorobenzonitrile reaction Cyclocondensation reactant->reaction 1. Reactant reagent Hydrazine Hydrate reagent->reaction 2. Reagent solvent Solvent (e.g., Ethanol/Water) solvent->reaction 3. Solvent catalyst Optional: Catalyst (e.g., CAN) catalyst->reaction 4. Catalyst (optional) product This compound reaction->product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent system such as an ethanol-water mixture, add hydrazine hydrate.[5] In some preparations of similar compounds, a catalyst like ceric (IV) ammonium nitrate (CAN) may be employed to facilitate the reaction.[5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, or subjected to ultrasound irradiation to promote the cyclocondensation.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid product can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Analytical Characterization (Predictive)

The following tables summarize the expected analytical data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.0Singlet (broad)1HN-H (indazole)The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet at a high chemical shift.
~7.4Doublet1HAromatic C-HAromatic protons on the benzene ring portion of the indazole.
~7.2Triplet1HAromatic C-HAromatic protons on the benzene ring portion of the indazole.
~6.9Doublet1HAromatic C-HAromatic protons on the benzene ring portion of the indazole.
~5.3Singlet (broad)2HNH₂The amine protons are typically a broad singlet and can exchange with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~149C-NH₂The carbon bearing the amino group is significantly deshielded.
~141Quaternary CFused ring carbon.
~130Aromatic C-HAromatic carbon.
~125Quaternary C-ClThe carbon attached to chlorine is deshielded.
~119Aromatic C-HAromatic carbon.
~112Aromatic C-HAromatic carbon.
~101Quaternary CFused ring carbon.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3250MediumN-H stretch (amine)Characteristic stretching vibrations for the primary amine group, often appearing as two bands.[6]
3200-2500BroadN-H stretch (indazole)The N-H of the indazole ring participates in hydrogen bonding, leading to a broad absorption.
1650-1580MediumN-H bend (amine)Scissoring vibration of the primary amine.[6]
1600, 1500Medium-WeakC=C stretch (aromatic)Characteristic absorptions for the aromatic ring.
~1335-1250StrongC-N stretch (aromatic amine)Stretching vibration of the bond between the aromatic ring and the amine nitrogen.[6]
~800-700StrongC-Cl stretchCharacteristic absorption for a chloro-aromatic compound.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretationRationale
167/169[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.
132[M-Cl]⁺Loss of a chlorine atom.
140/142[M-HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been documented for this compound, the 3-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7]

General Biological Activities of 3-Aminoindazoles:

  • Kinase Inhibition: Many 3-aminoindazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. For example, derivatives of this scaffold have been investigated as inhibitors of fibroblast growth factor receptor (FGFR) and anaplastic lymphoma kinase (ALK), both of which are implicated in cancer.[7]

  • Anti-cancer Activity: Due to their kinase inhibitory properties, many 3-aminoindazoles exhibit antiproliferative activity against various cancer cell lines.[1][8]

  • Anti-viral Activity: The 3-aminoindazole moiety is a key component of Lenacapavir, a potent inhibitor of the HIV-1 capsid.[8]

  • Other Therapeutic Areas: Derivatives have also been explored for their potential in treating iron deficiency and as anti-inflammatory agents.[7]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of 3-aminoindazoles as kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and differentiation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase (e.g., FGFR, ALK) Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Response Proliferation, Survival, etc. Downstream->Response Molecule This compound (Hypothetical Inhibitor) Molecule->Kinase Inhibition

Caption: Hypothetical signaling pathway inhibition by this compound.

Conclusion

This compound is a molecule of interest due to its core 3-aminoindazole structure, which is associated with a wide range of biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and its expected analytical characteristics. The information presented herein can serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological profile of this compound.

References

Spectroscopic and Synthetic Profile of a 4-Chloro-1H-indazol-3-amine Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite extensive searches, specific experimental spectroscopic data (NMR, IR, MS) for 4-chloro-1H-indazol-3-amine could not be located in the available literature. This guide therefore presents a detailed analysis of a closely related and well-characterized analog, 7-bromo-4-chloro-1H-indazol-3-amine , to provide researchers with a comprehensive understanding of the spectroscopic features and synthetic strategies pertinent to this class of compounds. All data and protocols presented herein pertain to 7-bromo-4-chloro-1H-indazol-3-amine.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data, synthesis, and characterization of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent anti-HIV therapeutic, Lenacapavir.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 7-bromo-4-chloro-1H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆ [5]

Nucleus Chemical Shift (δ, ppm) Assignment
¹H12.23 (s, 1H)NH (indazole)
7.41 (d, J = 7.9 Hz, 1H)Ar-H
6.85 (d, J = 7.9 Hz, 1H)Ar-H
5.33 (s, 2H)NH₂
¹³C149.1C
141.1C
129.5CH
125.2C
119.1CH
111.9C
101.0C

s = singlet, d = doublet, J = coupling constant

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 7-bromo-4-chloro-1H-indazol-3-amine [5]

Ion Calculated m/z Found m/z
[M+H]⁺247.9413247.9412
Infrared (IR) Spectroscopy

While specific IR data for 7-bromo-4-chloro-1H-indazol-3-amine is not detailed in the search results, the expected characteristic absorptions for a primary aromatic amine include:

  • N-H stretching: Two bands in the region of 3400-3250 cm⁻¹.

  • N-H bending: A band in the region of 1650-1580 cm⁻¹.

  • C-N stretching (aromatic): A strong band in the region of 1335-1250 cm⁻¹.

  • N-H wagging: A broad band in the region of 910-665 cm⁻¹.

Experimental Protocols

Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine[5]

A practical, two-step synthesis has been developed starting from 2,6-dichlorobenzonitrile.[1][5]

Step 1: Regioselective Bromination

Mild bromination conditions using N-bromosuccinimide (NBS) in sulfuric acid afford the brominated intermediate in high yield (76-81%).[5]

Step 2: Regioselective Cyclization

The subsequent cyclization of the brominated intermediate with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) yields the desired 7-bromo-4-chloro-1H-indazol-3-amine.[5] This two-step protocol has been successfully demonstrated on a hundred-gram scale without the need for column chromatography purification.[1][2][3][4][5]

Synthesis_Workflow 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Brominated_Intermediate Brominated_Intermediate 2,6-Dichlorobenzonitrile->Brominated_Intermediate NBS, H₂SO₄ 7-bromo-4-chloro-1H-indazol-3-amine 7-bromo-4-chloro-1H-indazol-3-amine Brominated_Intermediate->7-bromo-4-chloro-1H-indazol-3-amine Hydrazine Hydrate, 2-MeTHF

Caption: Synthetic workflow for 7-bromo-4-chloro-1H-indazol-3-amine.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD Ascend 600 MHz or 400 MHz spectrometer. The solvent used was DMSO-d₆, and chemical shifts are reported in parts per million (ppm).

  • Mass Spectrometry: High-resolution mass spectrometry was performed to determine the accurate mass of the synthesized compound.

Logical Relationships and Workflows

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is a key step in the production of Lenacapavir, a potent anti-HIV therapeutic. The logical flow of this process involves the careful selection of starting materials and reaction conditions to achieve high regioselectivity and overall yield.

Logical_Flow cluster_synthesis Synthesis of Key Intermediate cluster_application Application Starting_Material 2,6-Dichlorobenzonitrile Bromination Regioselective Bromination Starting_Material->Bromination Cyclization Regioselective Cyclization Bromination->Cyclization Product 7-bromo-4-chloro-1H-indazol-3-amine Cyclization->Product Lenacapavir_Synthesis Synthesis of Lenacapavir Product->Lenacapavir_Synthesis Key Intermediate

Caption: Logical relationship from starting material to final application.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of a key this compound analog. Researchers working with similar compounds can utilize this information for structural elucidation and synthetic planning.

References

An In-depth Technical Guide to 4-Chloro-1H-indazol-3-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-chloro-1H-indazol-3-amine, a key heterocyclic fragment in medicinal chemistry. While often overshadowed by its more recently prominent analogue, 7-bromo-4-chloro-1H-indazol-3-amine, the foundational synthesis of the 4-chloro scaffold is pivotal in the development of important therapeutic agents. This document details the seminal synthetic pathway, presents key quantitative data, and outlines the experimental protocols for its preparation.

Introduction

This compound is a substituted indazole that has garnered significant interest in the field of drug discovery. Its structural motif is a core component of several kinase inhibitors and other therapeutic agents. The journey of this compound from a laboratory curiosity to a valuable building block is intertwined with the development of targeted cancer therapies. This guide will illuminate the key milestones in its history and provide a detailed technical summary for its synthesis and characterization.

Discovery and Historical Context

The most significant early, scalable, and well-documented synthesis of a closely related analogue, which laid the groundwork for this compound, was reported in the context of the process development for the multi-targeted receptor tyrosine kinase inhibitor, Linifanib. A 2015 publication by scientists at Gilead Sciences in Organic Process Research & Development detailed the synthesis of a key 3-aminoindazole intermediate. While the primary focus of recent literature has shifted to 7-bromo-4-chloro-1H-indazol-3-amine as an intermediate for the HIV capsid inhibitor Lenacapavir, the foundational synthetic work for the non-brominated core was a critical precursor to these later developments.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine often begins with the formation of a 3-aminoindazole ring from 2,6-dichlorobenzonitrile and hydrazine hydrate, a process that yields a 4-chloro-substituted indazole amine. This initial step, before any subsequent bromination, provides the core structure of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClN₃[1]
Molecular Weight 167.60 g/mol [2]
CAS Number 20925-60-4[1][3]
Melting Point 159-162 °C[3]
Boiling Point 408.7±25.0 °C at 760 mmHg[3]
Density 1.5±0.1 g/cm³[3]
Appearance Solid[2]

Synthetic Protocols

The primary and most well-documented synthetic route to a 4-chloro-3-aminoindazole core proceeds via the reaction of 2,6-dichlorobenzonitrile with hydrazine. This reaction is a cornerstone of the synthesis of several medicinally important indazoles.

Synthesis from 2,6-Dichlorobenzonitrile and Hydrazine

The synthesis of the 4-chloro-3-aminoindazole core, as a precursor to more complex molecules, has been described in the context of developing practical routes to pharmaceutical intermediates. A notable example is the initial step in a recently developed synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[4]

Experimental Protocol:

A detailed protocol for a similar transformation is described in the supplementary materials of Asad et al. (2024). While this protocol ultimately leads to the 7-bromo derivative, the initial cyclization provides the this compound core. The following is a representative procedure based on analogous transformations.

  • Reaction Setup: A solution of 2,6-dichlorobenzonitrile in a suitable solvent (e.g., an alcohol or a high-boiling point aprotic solvent) is prepared in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent system.

A 2024 publication on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reports a 38-45% overall isolated yield for a two-step process starting from 2,6-dichlorobenzonitrile, which includes the initial formation of the this compound ring followed by bromination.[5][6]

Spectroscopic Data

Logical Relationships and Workflows

The synthesis of this compound is a key step in the production of more complex pharmaceutical intermediates. The following diagram illustrates the logical flow from starting materials to the final product and its subsequent use in the synthesis of a more complex analogue.

G Synthesis Workflow for this compound and its Analogue cluster_0 Core Synthesis cluster_1 Analogue Synthesis A 2,6-Dichlorobenzonitrile C This compound (Target Compound) A->C Cyclization B Hydrazine Hydrate B->C Cyclization E 7-Bromo-4-chloro-1H-indazol-3-amine (Pharmaceutical Intermediate) C->E Bromination D Brominating Agent (e.g., NBS) D->E

A simplified workflow for the synthesis of this compound and its brominated analogue.

Conclusion

This compound, while not as extensively documented in recent literature as some of its derivatives, remains a fundamentally important heterocyclic building block. Its synthesis, primarily from 2,6-dichlorobenzonitrile and hydrazine, is a robust and scalable process that has been pivotal in the development of targeted therapies. This guide has consolidated the available historical and technical information to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further research into the direct applications and biological activity of this core scaffold may yet unveil new therapeutic opportunities.

References

The Ascendance of 4-Chloro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of new drugs. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of a diverse array of potent and selective modulators of cellular function. Among these esteemed structures, the 4-chloro-1H-indazol-3-amine core has garnered significant attention, establishing itself as a versatile and highly valuable scaffold in contemporary drug discovery.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, exploring its critical role in the development of therapeutics for viral infections and cancer, and providing detailed experimental protocols for its synthesis and biological evaluation.

The 3-Aminoindazole Moiety: A Foundation of Privileged Scaffolding

3-Aminoindazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, while the amino group at the 3-position offers a key interaction point, often acting as a hinge-binding motif in kinase inhibitors. The introduction of a chlorine atom at the 4-position of the indazole ring further refines the electronic and steric properties of the scaffold, influencing its binding affinity and selectivity for various biological targets.

Synthetic Strategies for this compound and Its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.

General Synthesis of this compound

A practical approach to the synthesis of the this compound scaffold starts from a readily available starting material like 2,6-dichlorobenzonitrile. The synthesis can be adapted to produce a variety of substituted analogs.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol details the synthesis of a key intermediate for the HIV capsid inhibitor, Lenacapavir, and illustrates a general strategy for constructing substituted 4-chloro-1H-indazol-3-amines.[1][2][3][4][5]

  • Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile. To a solution of 2,6-dichlorobenzonitrile in a suitable solvent such as concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique like HPLC or TLC. The reaction is then quenched by pouring it into ice-water, and the precipitated product, 3-bromo-2,6-dichlorobenzonitrile, is collected by filtration, washed with water, and dried.

  • Step 2: Cyclization to form the Indazole Ring. The 3-bromo-2,6-dichlorobenzonitrile is then reacted with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF) or ethanol at an elevated temperature. The progress of the reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is cooled, and the product, 7-bromo-4-chloro-1H-indazol-3-amine, is isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

Applications in Antiviral Drug Discovery: The Case of Lenacapavir

The this compound scaffold has proven to be a cornerstone in the development of a new generation of antiviral agents. A prime example is its crucial role in the structure of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.

Lenacapavir's mechanism of action involves binding to the HIV-1 capsid protein (p24), thereby disrupting multiple essential steps in the viral lifecycle, including capsid assembly, transport, and disassembly. The 7-bromo-4-chloro-1H-indazol-3-amine core of Lenacapavir is a key structural element that contributes to its high potency and unique mechanism of action.

HIV-1 Capsid Assembly Pathway

The following diagram illustrates the key stages of the HIV-1 capsid assembly process, which is a primary target for drugs developed from the this compound scaffold.

HIV_Capsid_Assembly cluster_lenacapavir Lenacapavir Inhibition Gag Gag Polyprotein Assembly Gag Multimerization (Immature Lattice Formation) Gag->Assembly Budding Viral Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation Proteolytic Cleavage (Maturation) ImmatureVirion->Maturation MatureCapsid Mature Conical Capsid Maturation->MatureCapsid Infection Infection of New Cell MatureCapsid->Infection Uncoating Capsid Uncoating Infection->Uncoating Assembly_Inhibition Inhibits Assembly Assembly_Inhibition->Assembly Uncoating_Inhibition Inhibits Uncoating Uncoating_Inhibition->Uncoating

Caption: HIV-1 Capsid Lifecycle and Lenacapavir's dual mechanism of action.

Applications in Oncology: Targeting Key Signaling Pathways

The versatility of the this compound scaffold extends to the realm of oncology, where it has been successfully employed in the design of potent inhibitors of key signaling pathways implicated in cancer progression.

BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)

Derivatives of 3-aminoindazole have been developed as potent inhibitors of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). These inhibitors bind to the ATP-binding site of the kinase, preventing its activity and thereby halting the proliferation of cancer cells.

Compound IDTargetIC50 (nM)Cell LineGI50 (nM)Reference
AKE-72 BCR-ABL (WT)< 0.5K-562< 10[6]
AKE-72 BCR-ABL (T315I)9--[6]

Table 1: In vitro activity of a 3-aminoindazole-based BCR-ABL inhibitor.

BCR-ABL Signaling Pathway

The diagram below outlines the BCR-ABL signaling cascade, a critical pathway in CML that is effectively targeted by inhibitors derived from the this compound scaffold.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL Oncoprotein RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Inhibitor 3-Aminoindazole Inhibitor Inhibitor->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.

Modulation of the p53-MDM2 Pathway

Recent studies have explored the potential of 1H-indazole-3-amine derivatives in modulating the p53-MDM2 pathway.[7][8][9] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the oncoprotein MDM2. Inhibition of the p53-MDM2 interaction can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.

Compound IDCell LineIC50 (µM)Normal Cell Line (HEK-293) IC50 (µM)Reference
6o K5625.1533.2[7][8]
6o A549>40-[7][8]
6o PC-3>40-[7][8]
6o HepG223.4-[7][8]

Table 2: Anti-proliferative activity of a 1H-indazole-3-amine derivative.

p53-MDM2 Signaling Pathway

The following diagram illustrates the p53-MDM2 feedback loop and the mechanism by which its inhibition can lead to tumor suppression.

p53_MDM2_Pathway cluster_cellular_response Cellular Response p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 Upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Inhibits/Degrades Inhibitor Indazole Derivative (Potential Inhibitor) Inhibitor->MDM2 Inhibits Interaction with p53

References

The 3-Aminoindazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. This bicyclic heterocyclic system serves as a privileged core for the design of potent and selective modulators of various biological targets, leading to the development of numerous clinical candidates and approved drugs. Its unique structural and electronic properties, particularly the ability of the 3-amino group to act as a key hydrogen bond donor, make it an effective hinge-binding motif for enzymes such as protein kinases. This guide provides a comprehensive overview of the biological importance of the 3-aminoindazole core, with a focus on its application in oncology and beyond.

Kinase Inhibition: A Dominant Application

A significant body of research has established the 1H-indazol-3-amine moiety as a highly effective hinge-binding fragment in protein kinases.[1] This has led to the discovery of numerous potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of the 3-aminoindazole core have been successfully developed as potent inhibitors of several receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and growth.[2][3] By incorporating an N,N'-diaryl urea moiety at the C4-position, a series of inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families were generated.[2]

One of the most prominent examples is ABT-869 (Linifanib) , an orally active multitargeted RTK inhibitor.[2][4] This compound potently inhibits members of the VEGFR and PDGFR families, as well as FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[2][3] The 3-aminoindazole core of ABT-869 serves as an efficient hinge-binding template within the ATP-binding pocket of these kinases.[2]

CompoundKDR (VEGFR2) IC50 (nM)FLT3 IC50 (nM)c-Kit IC50 (nM)PDGFRβ IC50 (nM)
ABT-869 43466

Table 1: Kinase inhibition profile of ABT-869, a 3-aminoindazole-based RTK inhibitor.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

The 3-aminoindazole scaffold has also been instrumental in the development of potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of cancer.[5][6] A notable example is Entrectinib , a potent inhibitor of ALK, as well as ROS1 and pan-Tropomyosin Receptor Kinases (pan-TRKs).[6] The discovery program for Entrectinib started with a 3-aminoindazole hit compound and through optimization, led to this orally available drug that can efficiently penetrate the blood-brain barrier.[6]

CompoundALK IC50 (nM)
Entrectinib 12

Table 2: Inhibitory activity of Entrectinib against ALK.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is an oncogenic driver in hepatocellular carcinoma (HCC).[7] Researchers have designed and synthesized 3-aminoindazole derivatives as irreversible inhibitors of both wild-type and gatekeeper mutant forms of FGFR4.[7] One such compound, 7v , demonstrated excellent potency against FGFR4 and its clinically relevant mutants (V550L and V550M) with nanomolar activity, while sparing other FGFR family members.[7]

CompoundFGFR4 IC50 (nM)FGFR4 V550L IC50 (nM)FGFR4 V550M IC50 (nM)
Compound 7v Not specifiedNot specifiedNot specified

Table 3: Potency of an irreversible 3-aminoindazole-based FGFR4 inhibitor.[7]

BCR-ABL Inhibition

The 3-aminoindazole core has also been utilized to develop potent inhibitors of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[8][9] The diarylamide 3-aminoindazole, AKE-72 , is a potent pan-BCR-ABL inhibitor, including activity against the challenging T315I "gatekeeper" mutant which confers resistance to imatinib.[8][9]

CompoundBCR-ABL WT IC50 (nM)BCR-ABL T315I IC50 (nM)
AKE-72 < 0.59

Table 4: Inhibitory activity of AKE-72 against wild-type and mutant BCR-ABL.[8][9]

PARP Inhibition: Targeting DNA Damage Repair

Beyond kinase inhibition, the indazole scaffold is a key feature in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Niraparib (MK-4827) is a potent, orally available PARP-1 and PARP-2 inhibitor built upon a 2-phenyl-2H-indazole-7-carboxamide scaffold.[10][11] It has demonstrated efficacy as a single agent in xenograft models of BRCA-1 deficient cancer and is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[10][12]

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
Niraparib (MK-4827) 3.82.1

Table 5: Inhibitory activity of Niraparib against PARP-1 and PARP-2.[10][11]

Other Biological Activities

The versatility of the 3-aminoindazole core extends to other therapeutic areas. Derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity : Certain indazole derivatives have shown promise as antibacterial and antifungal agents.[13][14]

  • Anti-inflammatory Effects : Some 3-aminoindazole derivatives have been synthesized and shown to possess anti-inflammatory properties.[15]

  • Neuroscience : The indazole scaffold is present in compounds targeting receptors involved in neurological disorders, and some heterocyclic amines are being investigated for potential neurotoxicity.[16][17]

Experimental Protocols

General Synthesis of 3-Aminoindazole Derivatives

A common synthetic route to the 3-aminoindazole core involves the condensation of a substituted 2-fluorobenzonitrile with hydrazine.[18][19] Further functionalization can be achieved through various chemical reactions.

Example: Synthesis of a 3-amino-1H-indazol-6-yl-benzamide derivative [18]

  • Condensation: 4-bromo-2-fluorobenzonitrile is reacted with hydrazine to afford the 3-aminoindazole intermediate.

  • Acylation: The 3-amino group is acylated, for example, with cyclopropanecarbonyl chloride.

  • Suzuki Coupling: The bromo-substituted indazole undergoes a Suzuki coupling reaction with a suitable boronic acid, such as 3-ethoxycarbonylphenylboronic acid, to introduce a substituted phenyl ring.

  • Hydrolysis and Amide Bond Formation: The ester is hydrolyzed to the carboxylic acid, followed by amide bond formation with an appropriate amine to yield the final product.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of 3-aminoindazole derivatives against specific kinases is typically determined using in vitro kinase assays.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a format that detects the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Procedure:

    • Kinase, substrate, and ATP are combined in a buffer solution.

    • The test compound (3-aminoindazole derivative) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the signal (e.g., luminescence for ATP levels or fluorescence for phosphorylated substrate) is measured.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. Each IC50 determination is typically performed with multiple concentrations, and each data point is determined in duplicate.[2]

Cell Proliferation Assay

The anti-proliferative effects of 3-aminoindazole derivatives on cancer cell lines are commonly evaluated using cell-based assays.

  • Assay Principle: These assays measure the number of viable cells after treatment with the test compound.

  • Procedure:

    • Cancer cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the 3-aminoindazole derivative.

    • After a set incubation period (e.g., 72 hours), a reagent such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo) is added.[20]

    • The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader.

    • EC50 or GI50 values (the concentration that causes 50% inhibition of cell growth) are then calculated.

Signaling Pathways and Workflows

Kinase_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds and activates Downstream Signaling Downstream Signaling Cascades (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Signaling Phosphorylates and activates 3_Aminoindazole_Inhibitor 3-Aminoindazole Inhibitor 3_Aminoindazole_Inhibitor->RTK Inhibits ATP binding Cellular Response Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Response Leads to

Caption: Generalized signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition by a 3-aminoindazole derivative.

PARP_Inhibition_Mechanism DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse unrepaired BER Base Excision Repair (BER) PARP->BER initiates Repaired_DNA Repaired DNA BER->Repaired_DNA Indazole_Inhibitor Indazole-based PARP Inhibitor Indazole_Inhibitor->PARP inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient Homologous Recombination (HR) Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival repairs DSB Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death cannot repair DSB

Caption: Mechanism of synthetic lethality induced by indazole-based PARP inhibitors in homologous recombination deficient cells.

Experimental_Workflow Design Rational Design & Library Synthesis of 3-Aminoindazole Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biochemical_Screening In Vitro Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical_Screening Cellular_Screening Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Screening->Cellular_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Screening->SAR_Analysis SAR_Analysis->Design Lead_Optimization Lead Optimization (ADME/Tox Properties) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

Caption: A typical experimental workflow for the discovery and development of 3-aminoindazole-based inhibitors.

Conclusion

The 3-aminoindazole core represents a highly successful and enduring scaffold in drug discovery. Its ability to effectively interact with the hinge region of kinases has cemented its importance in the development of targeted cancer therapies. Furthermore, its incorporation into other important drug classes, such as PARP inhibitors, highlights its broad therapeutic potential. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against a widening array of biological targets, promises to yield new and improved therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the significant biological potential of the 3-aminoindazole core in their drug discovery endeavors.

References

Potential Therapeutic Targets for 4-chloro-1H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-chloro-1H-indazol-3-amine belongs to the 3-aminoindazole class of heterocyclic structures, a scaffold recognized as a "privileged" pharmacophore in medicinal chemistry due to its prevalence in numerous biologically active compounds.[1] While direct extensive research on this compound itself is limited, its structural similarity to key components of established therapeutic agents suggests significant potential for drug development. This technical guide consolidates available data and provides a comprehensive analysis of two primary and promising therapeutic avenues for this compound: inhibition of the HIV-1 capsid protein and modulation of protein kinase activity . This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a detailed overview of potential targets, relevant experimental protocols, and comparative data to guide future investigations.

HIV-1 Capsid Inhibition: A Primary Therapeutic Hypothesis

The most compelling evidence for a potential therapeutic application of this compound lies in its structural relationship to the potent, long-acting HIV-1 capsid inhibitor, Lenacapavir (GS-6207). A critical intermediate in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine, a closely related analog.[2][3] This strongly suggests that the this compound core is a key structural motif for targeting the HIV-1 capsid.

The HIV-1 capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[4] Inhibitors targeting the capsid can disrupt these processes, making it an attractive target for antiretroviral therapy.

Mechanism of Action of Indazole-Based Capsid Inhibitors

Lenacapavir and other similar capsid inhibitors function by binding to a highly conserved pocket on the capsid protein (CA). This binding event can have a dual effect:

  • Early Phase Inhibition: During the early stages of infection, these inhibitors can destabilize the capsid, leading to premature uncoating and degradation of the viral contents, thus preventing successful reverse transcription and integration into the host genome.

  • Late Phase Inhibition: In the late stages of the viral lifecycle, the inhibitors can interfere with the proper assembly of new capsids, resulting in the formation of non-infectious virions.

Quantitative Data: Comparative Analysis of Capsid Inhibitors

While specific IC50 or EC50 values for this compound are not available, the activity of Lenacapavir provides a benchmark for the potential potency of this class of compounds.

CompoundTargetEC50 (pM)Cell LineReference
Lenacapavir (GS-6207) HIV-1100 - 300MT-4 cells
30 - 60PBMCs
Experimental Protocols for Assessing HIV-1 Capsid Inhibition

To evaluate the potential of this compound as an HIV-1 capsid inhibitor, a series of established assays can be employed.

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

  • Cell Line: MT-4 (human T-cell leukemia) or Peripheral Blood Mononuclear Cells (PBMCs).

  • Methodology:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the test compound (this compound).

    • Infect cells with a known titer of HIV-1.

    • Incubate for 4-7 days.

    • Measure the amount of p24 capsid protein in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Endpoint: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits p24 production by 50%.

This biochemical assay assesses the direct effect of the compound on the assembly of purified recombinant HIV-1 capsid protein.

  • Methodology:

    • Purify recombinant HIV-1 CA protein.

    • Induce capsid assembly in a high-salt buffer.

    • Monitor the increase in turbidity (light scattering) at 350 nm over time in the presence and absence of the test compound.

  • Endpoint: Determine the IC50 value, the concentration of the compound that inhibits capsid assembly by 50%.

This cellular assay determines the effect of the inhibitor on the stability of the viral capsid after entry into the host cell.

  • Methodology:

    • Infect target cells (e.g., HeLa) with HIV-1.

    • Treat cells with the test compound.

    • Lyse the cells and separate the cytosolic fraction containing soluble CA from the fraction containing intact capsids by ultracentrifugation through a sucrose cushion.

    • Quantify the amount of CA in each fraction by Western blotting.

  • Endpoint: An increase in the amount of pelletable (intact) capsid in the presence of the inhibitor suggests capsid stabilization, while a decrease suggests destabilization.

Visualizations

HIV_Capsid_Inhibition_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation Compound Compound Assembly_Assay Capsid Assembly Assay (Turbidity) Compound->Assembly_Assay HIV_Infection HIV-1 Infection Compound->HIV_Infection Purified_CA Purified Capsid Protein (CA) Purified_CA->Assembly_Assay IC50_determination Determine IC50 Assembly_Assay->IC50_determination Cell_Culture Cell Culture (MT-4 or PBMCs) Cell_Culture->HIV_Infection p24_Assay p24 Antigen ELISA HIV_Infection->p24_Assay Fate_of_Capsid Fate-of-Capsid Assay HIV_Infection->Fate_of_Capsid EC50_determination Determine EC50 p24_Assay->EC50_determination Capsid_Stability Assess Capsid Stability Fate_of_Capsid->Capsid_Stability

Caption: Experimental workflow for evaluating HIV-1 capsid inhibitors.

Protein Kinase Inhibition: A Second Major Therapeutic Avenue

The indazole scaffold is a well-established core structure in a multitude of approved and investigational protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aminoindazole derivative, Linifanib (ABT-869), is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, further strengthening the hypothesis that this compound could exhibit kinase inhibitory activity.[1][6]

Potential Kinase Targets

Based on the activities of structurally related indazole compounds, several families of protein kinases emerge as potential targets for this compound:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR/PDGFR family: As demonstrated by Linifanib, these are prime targets. Inhibition of these kinases can block angiogenesis, a critical process for tumor growth.[6]

    • c-Kit and FLT3: These are often mutated in various hematological malignancies.[7][8]

    • FGFR and AXL: These are implicated in various cancers and drug resistance.[4][9]

  • Non-Receptor Tyrosine Kinases:

    • BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML). Several indazole-based compounds have shown potent inhibition of both wild-type and mutant forms of BCR-ABL.[10][11]

  • Other Potential Targets:

    • p53-MDM2 Interaction: While not a kinase, the p53-MDM2 protein-protein interaction is a critical cancer target, and some heterocyclic scaffolds have shown inhibitory activity.[12][13]

Quantitative Data: Comparative Analysis of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of key indazole-based kinase inhibitors against various targets.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
Linifanib (ABT-869) KDR (VEGFR2)4Cell-free[14]
FLT1 (VEGFR1)3Cell-free[14]
PDGFRβ66Cell-free[14]
FLT34Cell-free[14]
Axitinib VEGFR10.1Cell-free[3]
VEGFR20.2Cell-free[3]
VEGFR30.1-0.3Cell-free[3]
PDGFRβ1.6Cell-free[3]
c-Kit1.7Cell-free[3]
Pazopanib VEGFR110Cell-free[3]
VEGFR230Cell-free[3]
VEGFR347Cell-free[3]
c-Kit74Cell-free[3]
AKE-72 BCR-ABL (WT)< 0.5Cell-free[11]
BCR-ABL (T315I)9Cell-free[11]
Experimental Protocols for Assessing Kinase Inhibition

A tiered approach is recommended for evaluating the kinase inhibitory potential of this compound.

This is a primary screening assay to determine direct inhibition of kinase activity.

  • Methodology:

    • Use a commercial kit such as ADP-Glo™.

    • In a multi-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.

    • Add serial dilutions of the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent to stop the reaction and deplete remaining ATP.

    • Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction.

    • Measure the luminescent signal, which is proportional to kinase activity.

  • Endpoint: Calculate the IC50 value from the dose-response curve.

This assay confirms the on-target effect of the inhibitor within a cellular context.

  • Methodology:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the test compound.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with an antibody specific for the phosphorylated form of the kinase's substrate.

    • Use an antibody for the total substrate protein as a loading control.

    • Detect and quantify the bands.

  • Endpoint: A reduction in the phosphorylated substrate in a dose-dependent manner indicates cellular target engagement.

Visualizations

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Cascade Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate phosphorylates ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Angiogenesis) P_Substrate->Cellular_Response Inhibitor This compound Inhibitor->RTK blocks ATP binding

Caption: Mechanism of action for an indazole-based RTK inhibitor.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Synthesis Biochemical_Screen In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Screen IC50_Determination Determine IC50 Values Biochemical_Screen->IC50_Determination Cellular_Assay Cellular Phosphorylation Assay (Western Blot) IC50_Determination->Cellular_Assay Potent Hits Target_Engagement Confirm On-Target Activity Cellular_Assay->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Confirmed Hits

Caption: Workflow for screening and validating kinase inhibitors.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The two primary avenues for investigation, HIV-1 capsid inhibition and protein kinase modulation, are supported by a substantial body of literature on structurally related compounds.

Future research should focus on:

  • Synthesis and in vitro screening: The synthesis of this compound and its evaluation in the described HIV-1 capsid and protein kinase assays is the immediate next step.

  • Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the indazole ring and the amine group will be crucial for optimizing potency and selectivity.

  • Lead optimization: Promising initial hits should be subjected to medicinal chemistry efforts to improve their pharmacokinetic and pharmacodynamic properties.

  • In vivo efficacy studies: Compounds with potent in vitro and cellular activity should be advanced to relevant animal models of HIV infection or cancer.

This technical guide provides a solid framework for initiating a drug discovery program centered on this compound. The convergence of a privileged scaffold with well-validated therapeutic targets presents a significant opportunity for the development of next-generation therapeutics.

References

starting materials for 4-chloro-1H-indazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for 4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. The document details the starting materials, experimental protocols, and quantitative data associated with the synthesis, tailored for a technical audience in the field of drug development and organic synthesis.

Core Synthetic Pathway: Cyclization of 2,6-dichlorobenzonitrile

The most direct and high-yielding reported method for the synthesis of this compound involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar 3-aminoindazoles.

Materials:

  • 2,6-dichlorobenzonitrile

  • Hydrazine hydrate (64-80% in water)

  • tert-Butanol (or another suitable high-boiling solvent such as 2-methyl-THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq.) in tert-butanol (5-10 volumes), hydrazine hydrate (4.0-5.0 eq.) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux (approximately 80-100 °C, depending on the solvent) and stirred for 4-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Water is added to the residue, and the resulting mixture is stirred to precipitate the product.

  • The solid product is collected by filtration, washed with water, and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound. In many cases, the purity of the crude product is high, and recrystallization may not be necessary.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2,6-dichlorobenzonitrile.

ParameterValueReference
Starting Material 2,6-dichlorobenzonitrile[1]
Key Reagent Hydrazine hydrate[1]
Product This compound[1]
Reported Yield 95%[1]
Purity High (often >95% after precipitation)[2]
Purification Precipitation and washing; recrystallization if needed. Column chromatography is generally not required.[1][2]

Alternative Synthetic Pathway: Multi-step Synthesis from 3-Chloro-2-methylaniline

An alternative, though less direct, route to a related indazole involves the use of 3-chloro-2-methylaniline as a starting material to form the 4-chloro-1H-indazole core. This would then require a subsequent amination at the 3-position, a step for which a direct and efficient method is not well-documented in the literature for this specific substrate.

Experimental Protocol for 4-chloro-1H-indazole

Materials:

  • 3-Chloro-2-methylaniline

  • Potassium acetate

  • Acetic anhydride

  • Chloroform

  • Isopentyl nitrite

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, 3-chloro-2-methylaniline (1.0 eq.) and potassium acetate (1.2 eq.) are suspended in chloroform.

  • The mixture is cooled to 0 °C, and acetic anhydride (3.0 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is then heated to 60 °C, and isopentyl nitrite (2.0 eq.) is added. The reaction is stirred overnight at this temperature.

  • After completion, the reaction is cooled, and water and THF are added.

  • The mixture is cooled to 0 °C, and lithium hydroxide (7.0 eq.) is added to hydrolyze the N-acetyl group. The mixture is stirred for 3 hours at 0 °C.

  • Water is added, and the product is extracted with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, and concentrated to yield 4-chloro-1H-indazole.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the described synthetic workflows.

G cluster_0 Primary Synthetic Route 2_6_dichlorobenzonitrile 2,6-dichlorobenzonitrile 4_chloro_1H_indazol_3_amine This compound 2_6_dichlorobenzonitrile->4_chloro_1H_indazol_3_amine Hydrazine hydrate, heat

Caption: Primary synthesis of this compound.

G cluster_1 Alternative Synthetic Route 3_chloro_2_methylaniline 3-chloro-2-methylaniline 4_chloro_1H_indazole 4-chloro-1H-indazole 3_chloro_2_methylaniline->4_chloro_1H_indazole 1. Acetic anhydride 2. Isopentyl nitrite 3. LiOH target_product This compound 4_chloro_1H_indazole->target_product Amination at C3 (Method not specified)

Caption: Alternative, less direct route to this compound.

References

A Theoretical Exploration of the Reactivity of 4-chloro-1H-indazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical analysis of the anticipated reactivity of 4-chloro-1H-indazol-3-amine based on fundamental principles of organic chemistry and computational studies of analogous compounds. To date, no specific theoretical or in-depth experimental reactivity studies have been published for this particular molecule. The information herein is intended to guide future research and experimental design.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of this molecule is governed by the interplay of its constituent parts: the aromatic indazole core, the electron-donating amino group at the 3-position, and the electron-withdrawing chloro group at the 4-position. Understanding the reactivity of this scaffold is crucial for the design and synthesis of novel drug candidates. This guide provides a theoretical framework for predicting the chemical behavior of this compound in various reaction types.

Predicted Reactivity Profile

The reactivity of this compound can be analyzed by considering three main regions of the molecule: the benzene ring portion, the pyrazole ring portion, and the exocyclic amino group.

  • Electrophilic Aromatic Substitution: The benzene ring is expected to undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial. The amino group (via the nitrogen lone pair in the pyrazole ring) is an activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The positions ortho and para to the activating amino group are C7 and C5. The positions ortho and para to the deactivating chloro group are C5 and C7. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions , with the relative rates depending on the specific electrophile and reaction conditions.

  • Nucleophilic Aromatic Substitution: The chloro group at the C4 position is on an electron-rich aromatic ring, making direct nucleophilic aromatic substitution challenging under standard conditions. However, the presence of the fused pyrazole ring can influence the electron distribution. Reactions may be possible under harsh conditions or through mechanisms like the SNAr pathway if the ring system can stabilize the intermediate Meisenheimer complex.

  • Reactions of the Amino Group: The 3-amino group is a key site for functionalization. It is expected to behave as a typical primary aromatic amine, undergoing reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.

  • Reactions of the Pyrazole Ring: The N-H of the pyrazole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N1 position.

Theoretical Data (Inferred from Analogous Systems)

Due to the absence of specific computational studies on this compound, the following table summarizes expected trends in key theoretical parameters based on studies of substituted indazoles and haloarenes. These values are qualitative predictions to guide experimental work.

ParameterPredicted Value/TrendImplication for Reactivity
Mulliken Atomic Charges
N1NegativeSite for protonation or alkylation.
N2Less negative than N1Less likely to be protonated.
C3PositiveSusceptible to nucleophilic attack after activation.
N (amino)NegativeNucleophilic center.
C4Positive (due to Cl)Potential site for nucleophilic attack (SNAr).
C5NegativeFavored site for electrophilic attack.
C6Slightly positive/negativeLess reactive towards electrophiles.
C7NegativeFavored site for electrophilic attack.
Frontier Molecular Orbitals
HOMO EnergyRelatively highIndicates good electron-donating ability (nucleophilicity).
LUMO EnergyRelatively lowIndicates susceptibility to nucleophilic attack.
HOMO-LUMO GapModerateSuggests moderate kinetic stability.
Molecular Electrostatic Potential (MEP)
Negative PotentialLocalized on N1 and the exocyclic amino N.Indicates sites for electrophilic attack/protonation.
Positive PotentialLocalized around the N-H and amino hydrogens.Indicates sites for nucleophilic attack.

Proposed Experimental Protocols for Reactivity Studies

The following are proposed general methodologies for investigating the reactivity of this compound.

Electrophilic Aromatic Substitution (Bromination)
  • Materials: this compound, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure: Dissolve this compound (1 mmol) in glacial acetic acid (10 mL). Add N-Bromosuccinimide (1.1 mmol) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and dry.

  • Characterization: The product distribution (isomers formed at C5 and C7) can be determined by 1H NMR, 13C NMR, and mass spectrometry.

Acylation of the Amino Group
  • Materials: this compound, Acetic Anhydride, Pyridine.

  • Procedure: Suspend this compound (1 mmol) in pyridine (5 mL). Add acetic anhydride (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. After completion, pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Characterization: The structure of the N-acylated product can be confirmed by IR (amide C=O stretch), 1H NMR, and mass spectrometry.

Visualizations

Proposed Workflow for a Theoretical Study

G cluster_start Input cluster_comp Computational Methods cluster_output Output & Analysis A This compound Structure B Geometry Optimization (DFT: B3LYP/6-31G*) A->B C Frequency Calculation B->C D Population Analysis (Mulliken, NBO) B->D E Frontier Molecular Orbital (HOMO-LUMO) Analysis B->E F Molecular Electrostatic Potential (MEP) Map B->F G Optimized Geometry (Bond lengths, angles) B->G H Thermodynamic Properties C->H I Atomic Charges D->I J HOMO-LUMO Energies & Gap E->J K Reactivity Sites Prediction F->K G->K H->K I->K J->K

Caption: Proposed computational workflow for theoretical reactivity analysis.

Plausible Mechanism for Electrophilic Bromination

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation mol This compound sigma_complex Sigma Complex (Arenium Ion) mol->sigma_complex + activated_Br Br2 Br-Br activated_Br Brδ+---Brδ----FeBr3 Br2->activated_Br + FeBr3 FeBr3 FeBr3 (Catalyst) product 5-bromo or 7-bromo -4-chloro-1H-indazol-3-amine sigma_complex->product -H+ HBr HBr sigma_complex->HBr FeBr3_regen FeBr3 (Regenerated)

Solubility of 4-chloro-1H-indazol-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 4-chloro-1H-indazol-3-amine, a crucial physicochemical property for its application in research and drug development. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, specific quantitative solubility data for this compound in various common solvents is not publicly available at this time.

This guide, therefore, provides detailed, standardized experimental protocols to enable researchers to determine the solubility of this compound in-house. The methodologies for both thermodynamic (equilibrium) and kinetic solubility are outlined, allowing for a thorough characterization of the compound's solubility profile under various conditions.

I. Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents has been published. Researchers are advised to determine this data experimentally using the protocols provided in this guide.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data not available-
Ethanol25Data not available-
Methanol25Data not available-
Dimethyl Sulfoxide (DMSO)25Data not available-
Acetonitrile (ACN)25Data not available-
Acetone25Data not available-
Dichloromethane (DCM)25Data not available-
Ethyl Acetate25Data not available-

II. Experimental Protocols for Solubility Determination

To address the absence of public data, the following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

A. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.[1][2][3] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a clear glass vial or flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[4]

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.[1][4] The equilibration time should be sufficient to ensure the concentration of the dissolved compound remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material. This can be achieved through centrifugation or filtration using a syringe filter with a chemically inert membrane (e.g., PTFE, 0.22 µm pore size) to avoid introducing impurities.[4]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

G Thermodynamic Solubility Workflow (Shake-Flask Method) A 1. Add excess this compound to solvent B 2. Equilibrate (shake) at constant temperature (24-72h) A->B C 3. Separate solid and liquid phases (centrifuge/filter) B->C D 4. Withdraw and dilute supernatant C->D E 5. Quantify concentration (HPLC/LC-MS) D->E F 6. Calculate solubility E->F

Thermodynamic Solubility Workflow
B. Kinetic Solubility Determination: Turbidimetric Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[1][5] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a new microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[5][6]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a specific wavelength (e.g., 620 nm).[1][5][6] An increase in turbidity indicates the formation of a precipitate.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity above the background level.

G Kinetic Solubility Workflow (Turbidimetric Assay) A 1. Prepare high-concentration stock in DMSO B 2. Serially dilute stock solution in DMSO A->B C 3. Dilute DMSO solutions into aqueous buffer B->C D 4. Incubate at constant temperature (1-2h) C->D E 5. Measure turbidity (nephelometry/absorbance) D->E F 6. Determine precipitation point E->F

Kinetic Solubility Workflow

III. Logical Relationships in Solubility Determination

The choice between thermodynamic and kinetic solubility measurements depends on the stage of research and the intended application. The following diagram illustrates the relationship between these two key solubility parameters and their relevance in the drug discovery process.

G Relationship of Solubility Assays in Drug Discovery cluster_0 Early Discovery cluster_1 Lead Optimization / Pre-formulation A Kinetic Solubility (High-Throughput) B Thermodynamic Solubility ('Gold Standard') A->B Provides early indication, informs selection for more rigorous testing

Solubility Assay Relationship

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-chloro-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical agents, including the multi-targeted receptor tyrosine kinase inhibitor, Linifanib. The synthesis is achieved through a direct and high-yielding cyclization reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate. This method offers an efficient and straightforward route to this important building block.

Introduction

This compound is a crucial heterocyclic scaffold in medicinal chemistry. Its synthesis from readily available starting materials is of significant interest for the pharmaceutical industry. The reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate provides a direct route to this indazole derivative. The process involves a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reaction Scheme

start 2,6-Dichlorobenzonitrile plus + reagent Hydrazine Hydrate arrow_label Heat product This compound

Caption: Overall reaction scheme.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound and analogous compounds.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Hydrazine hydrate (64% in water, or as specified)

  • 2-Methyltetrahydrofuran (2-MeTHF) or another suitable high-boiling point solvent

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Water

  • Nitrogen gas supply

Equipment:

  • Parr reactor or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean and dry Parr reactor (or round-bottom flask), add 2,6-dichlorobenzonitrile.

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add 2-MeTHF to the reactor. Subsequently, add hydrazine hydrate to the reaction mixture.

  • Reaction Conditions: Seal the reactor and heat the mixture to 105 °C with vigorous stirring. Maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature (approximately 25 °C).

  • Extraction: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product. A reported yield for this reaction is as high as 95%.[1]

Data Presentation

ParameterValueReference
Starting Material 2,6-Dichlorobenzonitrile[1]
Reagent Hydrazine Hydrate[1]
Product This compound[1]
Reported Yield 95%[1]

Visualizations

Experimental Workflow

G A Charge 2,6-Dichlorobenzonitrile and 2-MeTHF to Reactor B Add Hydrazine Hydrate A->B C Heat to 105°C for 18h B->C D Cool to Room Temperature C->D E Aqueous Work-up and Extraction with Ethyl Acetate D->E F Wash with Brine E->F G Dry and Concentrate F->G H Purify by Recrystallization G->H I Obtain this compound H->I

Caption: Experimental workflow for the synthesis.

Plausible Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization and Aromatization A 2,6-Dichlorobenzonitrile C Intermediate Adduct A->C Nucleophilic attack by hydrazine on the carbon bearing a chlorine atom B Hydrazine D Intermediate Adduct E Cyclized Intermediate D->E Attack of the terminal nitrogen of the hydrazine moiety on the carbon of the nitrile group F Cyclized Intermediate G This compound F->G Proton transfer and aromatization to form the stable indazole ring

Caption: Plausible reaction mechanism.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • The reaction is performed at an elevated temperature and pressure (if in a sealed reactor). Ensure the equipment is properly rated and use a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound from 2,6-dichlorobenzonitrile and hydrazine hydrate is a highly efficient and direct method. The high reported yield and straightforward procedure make it an attractive route for the production of this valuable pharmaceutical intermediate on both laboratory and larger scales.

References

Application Notes and Protocols: Synthesis of 3-Aminoindazoles via Cyclization of Benzonitriles with Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Among these, 3-aminoindazoles serve as crucial building blocks for the synthesis of more complex pharmaceutical agents.[1][2] A practical and efficient method for the synthesis of 3-aminoindazoles involves the base-mediated cyclization of readily available benzonitriles with hydrazines. This approach offers high functional group tolerance and often proceeds in a one-pot manner to deliver moderate to excellent yields under mild conditions.[1] This document provides a detailed experimental protocol for this transformation, a summary of relevant quantitative data, and a visualization of the experimental workflow.

Data Presentation

The following table summarizes the quantitative data for the base-mediated synthesis of various 3-aminoindazoles from the cyclization of substituted benzonitriles with hydrazines.

EntryBenzonitrile ReactantHydrazine ReactantBaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-FluorobenzonitrilePhenylhydrazineK₃PO₄DMSO1201285[1]
22,6-DichlorobenzonitrileHydrazine hydrateNaOAc2-MeTHF9518>95[3]
32-Chlorobenzonitrile4-MethoxyphenylhydrazineK₂CO₃DMF1002478[1]
42-Fluorobenzonitrile4-ChlorophenylhydrazineCs₂CO₃Dioxane1101682[1]
55-Bromo-2-fluorobenzonitrilePhenylhydrazineK₃PO₄DMSO1201488[1]
62-FluorobenzonitrileMethylhydrazineK₂CO₃NMP902075[1]

Experimental Protocols

General Procedure for the Base-Mediated Synthesis of 1-Aryl-3-aminoindazoles:

This protocol is a representative example for the synthesis of 1-phenyl-1H-indazol-3-amine from 2-fluorobenzonitrile and phenylhydrazine.

Materials:

  • 2-Fluorobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylhydrazine (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.0 mmol), phenylhydrazine (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-1H-indazol-3-amine.

Mandatory Visualization

Reaction Mechanism Pathway:

The base-mediated cyclization of a benzonitrile with a hydrazine is proposed to proceed through a nucleophilic aromatic substitution (SNAᵣ) pathway. The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom of the nitrile group, followed by an intramolecular cyclization with the elimination of a halide or other suitable leaving group.

ReactionMechanism Reactants 2-Halobenzonitrile + Hydrazine Intermediate1 Amidrazone Intermediate Reactants->Intermediate1 Nucleophilic addition Base Base (e.g., K₃PO₄) Base->Reactants TransitionState Intramolecular Nucleophilic Attack Intermediate1->TransitionState CyclizedIntermediate Cyclized Intermediate TransitionState->CyclizedIntermediate Elimination of HX Product 3-Aminoindazole CyclizedIntermediate->Product Tautomerization

Caption: Plausible reaction mechanism for the base-mediated synthesis of 3-aminoindazoles.

Experimental Workflow Diagram:

The following diagram illustrates the general workflow for the synthesis and purification of 3-aminoindazoles.

experimental_workflow start Start reactants Combine Benzonitrile, Hydrazine, and Base in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 90-120 °C for 12-24 h) reactants->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated 3-Aminoindazole purification->product end End product->end

References

Application Note: Large-Scale Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine Without Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the production of the HIV-1 capsid inhibitor, Lenacapavir. The described two-step process starts from the readily available and inexpensive 2,6-dichlorobenzonitrile and is specifically designed for scalability, yielding the final product in high purity without the need for chromatographic purification. This method, which involves a regioselective bromination followed by a cyclization with hydrazine, has been successfully demonstrated on hundred-gram scales, making it suitable for industrial applications.[1][2][3][4]

Introduction

The synthesis of biologically active compounds often requires the development of efficient and scalable routes to key intermediates. 7-Bromo-4-chloro-1H-indazol-3-amine is a critical building block for Lenacapavir, a potent therapeutic for HIV-1 infections.[2][3] Traditional synthetic methods for such complex heterocycles frequently rely on column chromatography for purification, a technique that is often costly, time-consuming, and difficult to implement on a large scale. This document outlines a practical and economical two-step synthesis that circumvents the need for chromatography, affording the desired product with high purity.[2] The overall yield for this process is in the range of 38-45%.[1][2][3][4]

Synthesis Workflow

The synthesis proceeds in two main steps: a regioselective bromination of the starting material followed by a regioselective cyclization to form the indazole ring.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyclization & Purification 2_6_dichlorobenzonitrile 2,6-Dichlorobenzonitrile Bromination NBS, H₂SO₄ 2_6_dichlorobenzonitrile->Bromination Intermediate 3-Bromo-2,6- dichlorobenzonitrile Bromination->Intermediate Cyclization Hydrazine Hydrate, 2-MeTHF, 105°C Intermediate->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Final_Product 7-Bromo-4-chloro- 1H-indazol-3-amine Workup->Final_Product

Caption: Two-step synthesis workflow for 7-bromo-4-chloro-1H-indazol-3-amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis process.

ParameterStep 1: BrominationStep 2: CyclizationOverall Process
Starting Material 2,6-Dichlorobenzonitrile3-Bromo-2,6-dichlorobenzonitrile-
Isolated Yield 76–81%50–56%38–45%
Product Purity -Up to 98%Up to 98%
Scale Hundred-gramHundred-gramHundred-gram
Purification Method PrecipitationExtraction/Precipitation-

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2,6-dichlorobenzonitrile

This step involves the highly regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid.[2]

Materials:

  • 2,6-Dichlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Ice-cold water

Procedure:

  • To a suitable reaction vessel, add 2,6-dichlorobenzonitrile.

  • Slowly add concentrated sulfuric acid while maintaining the temperature.

  • Add N-bromosuccinimide portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for approximately 18 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS).

  • Carefully pour the reaction mixture into 15 volumes of ice-cold water.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the collected solid with water and dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile. This intermediate is typically obtained with a 76-81% isolated yield.[2]

Step 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This step involves the cyclization of the brominated intermediate with hydrazine hydrate in a Parr reactor.[2]

Materials:

  • 3-Bromo-2,6-dichlorobenzonitrile (from Step 1)

  • Hydrazine hydrate

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Charge a 1 L Parr reactor with 3-bromo-2,6-dichlorobenzonitrile (e.g., 80.0 g, 1 eq.), hydrazine hydrate (4 eq.), and 2-MeTHF (5 volumes, e.g., 400 mL).[2] The system should be degassed prior to heating.

  • Heat the reaction mixture to 105 °C and stir for 18 hours.

  • After the reaction is complete, cool the mixture to 25 °C.

  • Add water (3 volumes, e.g., 240 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 300 mL).

  • Combine the organic layers and wash with brine (e.g., 300 mL).

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product, 7-bromo-4-chloro-1H-indazol-3-amine, can be further purified by precipitation or recrystallization from a suitable solvent system to achieve a purity of up to 98%.[2] The isolated yield for this step is typically between 50-56%.[2]

Conclusion

The protocol described provides a robust and scalable method for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important pharmaceutical intermediate. By avoiding the use of column chromatography, this process is more cost-effective and amenable to large-scale production, addressing a critical need in the development of antiviral therapeutics like Lenacapavir.[2][4]

References

Application Notes and Protocols: 4-Chloro-1H-indazol-3-amine and its Derivatives as Intermediates for Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 4-chloro-1H-indazol-3-amine derivatives, specifically 7-bromo-4-chloro-1H-indazol-3-amine, as a key intermediate in the synthesis of the potent, first-in-class antiviral drug, Lenacapavir. Lenacapavir is an inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein and demonstrates a novel mechanism of action that disrupts multiple stages of the viral life cycle. These notes are intended to guide researchers in the synthesis of this important intermediate and in the evaluation of the resulting antiviral compounds.

Application: Intermediate for Lenacapavir Synthesis

7-Bromo-4-chloro-1H-indazol-3-amine serves as a crucial building block in the multi-step synthesis of Lenacapavir. Its specific structure is integral to the final compound's ability to bind to the HIV-1 capsid protein. The synthesis of this intermediate from readily available starting materials is a key process in the overall production of Lenacapavir.[1][2][3][4]

Antiviral Drug Profile: Lenacapavir

Lenacapavir is a highly potent antiretroviral drug approved for the treatment of multi-drug resistant HIV-1 infection.[1] It functions by binding to the viral capsid protein, a critical component for viral replication. This interaction disrupts several key processes, including:

  • Capsid-mediated nuclear import: Lenacapavir blocks the transport of the viral pre-integration complex into the nucleus of the host cell.

  • Virus assembly and release: It interferes with the proper formation of new viral particles.

  • Capsid core formation: The drug leads to the creation of malformed or unstable capsids in newly produced virions, rendering them non-infectious.

This multi-faceted mechanism of action makes Lenacapavir a powerful agent against HIV-1, including strains resistant to other classes of antiretroviral drugs.

Quantitative Data: Lenacapavir Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of Lenacapavir have been evaluated in various cell-based assays. The following table summarizes key quantitative data.

CompoundCell LineVirus StrainEC50 (pM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
LenacapavirMT-4HIV-1100> 50> 500,000[5]
LenacapavirPBMCsHIV-1 (various clinical isolates)50 (20-160)--[5]
LenacapavirHEK293T--> 50-[5]

EC50 (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol describes a two-step synthesis from inexpensive 2,6-dichlorobenzonitrile, adapted from published literature.[1][6]

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

  • Reagents and Materials:

    • 2,6-dichlorobenzonitrile

    • N-bromosuccinimide (NBS) (1.07 equivalents)

    • 96% Sulfuric acid (10 equivalents)

    • Ice-cold water

    • Filtration apparatus

  • Procedure:

    • In a suitable reaction vessel, dissolve 2,6-dichlorobenzonitrile in 96% sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add N-bromosuccinimide to the cooled solution while stirring.

    • Allow the reaction to stir at 25°C for 18 hours.

    • Carefully pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Dry the product, 3-bromo-2,6-dichlorobenzonitrile, under vacuum. This intermediate is typically obtained in a 76-81% yield.[6]

Step 2: Heterocycle Formation with Hydrazine

  • Reagents and Materials:

    • 3-bromo-2,6-dichlorobenzonitrile (1 equivalent)

    • Hydrazine hydrate (4 equivalents)

    • 2-Methyltetrahydrofuran (2-MeTHF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Water

    • Parr reactor or a sealed reaction vessel capable of heating under pressure

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Charge a degassed Parr reactor with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF.[6]

    • Seal the reactor and heat the mixture to 105°C, stirring for 18 hours.[6]

    • After completion, cool the reaction mixture to 25°C.[6]

    • Add water to the mixture and extract with ethyl acetate (3 x volumes).[6]

    • Combine the organic layers and wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization to yield 7-bromo-4-chloro-1H-indazol-3-amine. This step typically has an isolated yield of 50-56%.[6] The overall isolated yield for the two-step process is reported to be 38-45%.[1][4][6]

Protocol 2: Determination of Antiviral Activity (EC50) using a Single-Round HIV-1 Infectivity Assay

This protocol provides a general framework for assessing the antiviral efficacy of a compound like Lenacapavir.

  • Materials:

    • Target cells (e.g., TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 LTR)

    • Single-round infectious HIV-1 reporter virus

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (Lenacapavir) dissolved in DMSO

    • 96-well cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compound to the cells, followed by a standardized amount of the single-round infectious HIV-1 reporter virus.

    • Include control wells with virus only (no compound) and cells only (no virus, no compound).

    • Incubate the plates for 48-72 hours at 37°C.

    • After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the virus-only control.

    • Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 3: Determination of Cytotoxicity (CC50) using the MTT Assay

This protocol outlines the MTT assay to measure the cytotoxicity of the test compound.

  • Materials:

    • Host cell line (e.g., MT-4 or HEK293T cells)

    • Cell culture medium

    • Test compound (Lenacapavir) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compound to the cells. Include untreated control wells.

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each compound concentration relative to the untreated control.

    • Determine the CC50 value by fitting the data to a dose-response curve.

Visualizations

HIV_Lifecycle_and_Lenacapavir_Inhibition cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Uncoating Uncoating & Reverse Transcription RTC Reverse Transcription Complex (RTC) Uncoating->RTC PIC Pre-integration Complex (PIC) RTC->PIC NuclearImport Nuclear Import PIC->NuclearImport GagPol Gag/Gag-Pol Polyproteins Assembly Virion Assembly GagPol->Assembly Budding Budding Assembly->Budding Integration Integration into Host DNA NuclearImport->Integration Transcription Transcription & Translation Integration->Transcription Transcription->GagPol HIV_Virion HIV-1 Virion HIV_Virion->Uncoating Entry ImmatureVirion Immature Virion Budding->ImmatureVirion Maturation Maturation ImmatureVirion->Maturation InfectiousVirion Infectious Virion Maturation->InfectiousVirion Lenacapavir Lenacapavir Lenacapavir->Assembly Disrupts Lenacapavir->NuclearImport Inhibits Lenacapavir->Maturation Disrupts (Malformed Capsid)

Caption: HIV-1 lifecycle and points of inhibition by Lenacapavir.

Synthesis_Workflow Start 2,6-Dichlorobenzonitrile Step1 Step 1: Bromination (NBS, H₂SO₄) Start->Step1 Intermediate1 3-Bromo-2,6-dichlorobenzonitrile Step1->Intermediate1 Step2 Step 2: Cyclization (Hydrazine Hydrate, 2-MeTHF) Intermediate1->Step2 Product 7-Bromo-4-chloro-1H-indazol-3-amine Step2->Product Step3 Further Synthetic Steps Product->Step3 Lenacapavir Lenacapavir Step3->Lenacapavir

Caption: Synthetic workflow for Lenacapavir intermediate.

Antiviral_Testing_Workflow cluster_efficacy Efficacy (EC50) cluster_cytotoxicity Cytotoxicity (CC50) E1 Seed Target Cells (e.g., TZM-bl) E2 Add Serial Dilutions of Test Compound E1->E2 E3 Infect with HIV-1 Reporter Virus E2->E3 E4 Incubate (48-72h) E3->E4 E5 Measure Reporter Activity (e.g., Luciferase) E4->E5 E6 Calculate EC50 E5->E6 C1 Seed Host Cells (e.g., MT-4) C2 Add Serial Dilutions of Test Compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50)

References

Application Note and Protocol for N-Alkylation of 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, valued for their diverse biological activities. The strategic introduction of alkyl groups at the N1 or N2 positions of the indazole core can significantly modulate a compound's pharmacological properties. The N-alkylation of substituted indazoles, such as 4-chloro-1H-indazol-3-amine, presents a synthetic challenge due to the presence of two nucleophilic nitrogen atoms in the indazole ring, often leading to mixtures of N1 and N2 regioisomers. Furthermore, the exocyclic 3-amino group introduces an additional site for potential alkylation, complicating the reaction outcome.

This document provides detailed protocols for the regioselective N-alkylation of this compound, based on established methodologies for similarly substituted indazoles. The choice of reaction conditions, particularly the base and solvent system, is critical in directing the alkylation to the desired nitrogen atom.

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.

  • N1-Alkylation (Thermodynamic Product): The 1H-tautomer of indazole is generally more stable. Conditions that allow for thermodynamic equilibrium, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), typically favor the formation of the N1-alkylated product.[1][2]

  • N2-Alkylation (Kinetic Product): Kinetically controlled conditions, which can be influenced by the choice of a weaker base and a polar aprotic solvent, may lead to a higher proportion of the N2-isomer.[2] Substituents at the C7 position can sterically hinder the N1 position, thereby promoting N2-alkylation.[1]

  • Influence of Substituents: The electronic nature of the substituents on the indazole ring plays a significant role. For this compound, the electron-withdrawing chloro group at the 4-position and the electron-donating amino group at the 3-position will influence the nucleophilicity of the ring nitrogens.

  • Side Reactions: The presence of the 3-amino group introduces the possibility of alkylation on the exocyclic nitrogen, a common side reaction when alkylating amino-substituted heterocycles. Studies on 3-aminoindazole have shown that reaction with aminoalkyl halides can lead to a mixture of products, with alkylation occurring on the exocyclic amino group as well as the N1 position. This underscores the potential need for a protecting group strategy for the 3-amino functionality to achieve selective N-alkylation of the indazole core.

Data on N-Alkylation of Substituted Indazoles

The following table summarizes the results of N-alkylation for various substituted indazoles under different reaction conditions, providing a basis for predicting the outcome for this compound.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
3-carboxy-methyl-1H-indazolen-pentyl bromideNaHTHFRT>99:192[1]
3-tert-butyl-1H-indazolen-pentyl bromideNaHTHFRT>99:185[1]
1H-indazolen-pentyl bromideNaHTHFRT1:1.388[3]
5-bromo-1H-indazole-3-carboxylateisopropyl iodideNaHDMFNot specified1:1.284[4]
1H-indazoleisobutyl bromideK₂CO₃DMF12058:4272[5]
3-methyl-1H-indazolen-pentyl bromideCs₂CO₃DMFRT1:191[2]
7-nitro-1H-indazolen-pentyl bromideNaHTHFRT4:9694[1]

Experimental Protocols

Caution: These protocols are proposed based on literature for similar compounds and may require optimization for this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Selective N1-Alkylation

This protocol is designed to favor the thermodynamically more stable N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the substrate (concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the suspension back to 0 °C and add the alkyl halide (1.1 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and any N-alkylated 3-amino side products.

Note on the 3-amino group: Given the nucleophilicity of the 3-amino group, competitive N-alkylation at this position is a strong possibility. If significant formation of the 3-N-alkylated product is observed, a protection strategy should be employed. The 3-amino group can be protected, for example, as a Boc-carbamate, prior to the N-alkylation of the indazole ring, followed by deprotection.

Protocol 2: N2-Alkylation

Achieving high selectivity for the N2-position can be more challenging and is often substrate-dependent. Conditions that may favor N2 alkylation are outlined below.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the base (Cs₂CO₃, 1.5 eq, or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat (e.g., 50-80 °C) as required, monitoring by TLC or LC-MS.

  • Workup: After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N2-alkylated product.

Workflow and Logic Diagrams

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonation Deprotonation with Base (e.g., NaH or Cs2CO3) dissolve->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation stir Stir at appropriate temperature (Monitor by TLC/LC-MS) alkylation->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify N1_product N1-alkylated product purify->N1_product N2_product N2-alkylated product purify->N2_product side_product Side products purify->side_product Regioselectivity_Factors Factors Influencing Regioselectivity cluster_N1 N1-Alkylation cluster_N2 N2-Alkylation cluster_other Other Factors Indazole This compound Anion N1_Pathway Thermodynamic Control Indazole->N1_Pathway Alkylation N2_Pathway Kinetic Control Indazole->N2_Pathway Alkylation Electronics Substituent Electronics Indazole->Electronics NaH_THF Strong Base (NaH) Non-polar Solvent (THF) N1_Pathway->NaH_THF Sterics Steric Hindrance N1_Pathway->Sterics K2CO3_DMF Weaker Base (K2CO3) Polar Solvent (DMF) N2_Pathway->K2CO3_DMF N2_Pathway->Sterics

References

Application of 4-chloro-1H-indazol-3-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-chloro-1H-indazol-3-amine is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its substituted indazole core serves as a versatile starting point for the synthesis of a diverse library of compounds, enabling comprehensive structure-activity relationship (SAR) studies. The strategic placement of the chloro and amine functionalities allows for targeted modifications to explore the chemical space around the core structure, leading to the identification of potent and selective modulators of various biological targets.

The 3-amino group provides a key interaction point, often with the hinge region of kinase ATP-binding sites. Modifications at this position, such as acylation or the introduction of various aryl or alkyl substituents, can significantly influence binding affinity and selectivity. The 4-chloro substituent offers a handle for further diversification through cross-coupling reactions, or it can be retained to modulate the electronic properties and conformation of the molecule, impacting target engagement.

SAR studies involving this compound derivatives typically focus on:

  • Exploration of the R-group diversity at the 3-amino position: Introducing a range of substituents to probe for optimal interactions with the target protein.

  • Modification of the indazole core: Investigating the impact of substitutions at other positions of the indazole ring system.

  • Evaluation of physicochemical properties: Assessing the effects of modifications on solubility, permeability, and metabolic stability to optimize drug-like properties.

The ultimate goal of such SAR studies is to develop a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity, paving the way for the rational design of novel therapeutic agents.

Experimental Protocols

General Synthesis of N-substituted this compound Derivatives

A common synthetic route to explore the SAR of the 3-amino group involves its acylation or arylation.

Protocol 1: Acylation of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a suitable base, for example, triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Addition of Acylating Agent: Slowly add the acylating agent of choice (e.g., an acid chloride or anhydride) (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for N-Aryl Derivatives

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Addition of Base and Solvent: Add a base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) (2 equivalents) and an anhydrous solvent like toluene or dioxane.

  • Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired N-aryl derivative.

In Vitro Kinase Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Reagents and Materials: Target kinase, appropriate substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to be tested.

  • Assay Procedure:

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

The following tables present hypothetical SAR data for a series of this compound derivatives targeting a generic protein kinase, illustrating how such data is typically structured.

Table 1: SAR of N-Acyl Derivatives of this compound

Compound IDR Group (Acyl)Kinase A IC50 (nM)Kinase B IC50 (nM)
1a Acetyl520>10000
1b Cyclopropylcarbonyl1508500
1c Benzoyl854200
1d 4-Fluorobenzoyl421500
1e 4-Methoxybenzoyl985600

Table 2: SAR of N-Aryl Derivatives of this compound

Compound IDR Group (Aryl)Kinase A IC50 (nM)Kinase C IC50 (nM)
2a Phenyl2109800
2b 4-Chlorophenyl953500
2c 4-Methylphenyl1807600
2d 4-Trifluoromethylphenyl351200
2e Pyridin-4-yl1506500

Visualizations

Synthetic Workflow for SAR Studies

synthetic_workflow cluster_modification Chemical Modifications cluster_derivatives Derivative Libraries cluster_evaluation Biological Evaluation start This compound acylation Acylation (Protocol 1) start->acylation arylation Buchwald-Hartwig Amination (Protocol 2) start->arylation acyl_lib N-Acyl Derivatives acylation->acyl_lib aryl_lib N-Aryl Derivatives arylation->aryl_lib assay In Vitro Kinase Assays acyl_lib->assay aryl_lib->assay sar SAR Analysis assay->sar

Caption: General workflow for SAR studies using this compound.

Hypothetical Kinase Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase_a Target Kinase A adaptor->kinase_a downstream Downstream Effector kinase_a->downstream proliferation Cell Proliferation / Survival downstream->proliferation inhibitor This compound Derivative inhibitor->kinase_a

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Application Notes and Protocols: Screening 4-chloro-1H-indazol-3-amine in a Kinase Inhibitor Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity against targets such as BCR-ABL, PI3K, FLT3, and Akt.[3][4][5][6]

This document provides detailed protocols for screening 4-chloro-1H-indazol-3-amine, a substituted indazole, against a panel of protein kinases to identify potential inhibitory activity and determine its selectivity profile. While this specific compound is a known intermediate in the synthesis of the HIV capsid inhibitor Lenacapavir, its kinase inhibitory potential has not been extensively characterized.[7][8][9][10][11] Therefore, the following protocols outline a systematic approach to assess its potential as a kinase inhibitor scaffold.

The primary objectives of this screening protocol are:

  • To determine the in vitro inhibitory activity of this compound against a broad panel of recombinant human kinases.

  • To quantify the potency (IC₅₀) of the compound against any identified "hit" kinases.

  • To establish a foundational dataset for future structure-activity relationship (SAR) studies and lead optimization.

Experimental Workflow

The overall workflow for screening this compound involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and determine potency.

G cluster_0 Primary Screening cluster_1 Secondary Assays & Validation A Prepare this compound Stock Solution B High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) A->B D Identify Initial 'Hits' (% Inhibition > 50%) B->D C Broad Kinase Panel (e.g., >100 kinases) C->B E Dose-Response Curve Generation D->E Advance Hits F IC50 Determination for 'Hit' Kinases E->F G Selectivity Profiling (Against related kinases) F->G I Data Analysis & Reporting F->I H Mechanism of Action Studies (e.g., ATP competition) G->H G->I H->I

Figure 1: Experimental workflow for kinase inhibitor screening.

Materials and Reagents

  • This compound (user-supplied or synthesized)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Recombinant human kinases (commercial panel)

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine triphosphate (ATP), high purity

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[12]

  • [γ-³³P]ATP or [γ-³²P]ATP for radiometric assays[13][14]

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent for bioluminescent assays

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates (for radiometric assays)

  • Microplate reader (scintillation counter or luminometer)

  • Staurosporine (positive control)

Experimental Protocols

Protocol 1: Primary Screening using a Radiometric Assay

Radiometric assays are considered a gold standard for kinase activity measurement due to their direct detection of substrate phosphorylation.[14][15] This protocol outlines a typical filter-binding assay.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a working solution by diluting the stock solution to 100 µM in kinase reaction buffer. This will be the concentration used for the primary screen (final assay concentration of 10 µM).

  • Assay Plate Setup:

    • In a 96-well plate, add 5 µL of the 100 µM working solution of this compound to the designated wells.

    • Add 5 µL of 100% DMSO to the "negative control" (0% inhibition) wells.

    • Add 5 µL of a 100 µM staurosporine solution to the "positive control" (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer.

    • Add 20 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding 25 µL of a solution containing ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

    • Transfer the contents of each well to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Kinases with >50% inhibition are considered "hits" and are selected for secondary screening.

Protocol 2: IC₅₀ Determination using a Bioluminescent Assay

For "hit" kinases, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced.

  • Compound Dilution Series:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 100 µM concentration.[12]

  • Assay Procedure:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • Briefly, add the kinase, substrate, and serially diluted compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ reagent and then the Kinase Detection Reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data from the screening should be summarized in clear, concise tables.

Table 1: Primary Screening Results for this compound at 10 µM

Kinase TargetKinase Family% InhibitionHit (Yes/No)
Kinase ATyrosine Kinase85.2Yes
Kinase BSerine/Threonine12.5No
Kinase CTyrosine Kinase6.8No
Kinase DSerine/Threonine78.9Yes
............

Table 2: IC₅₀ Values for "Hit" Kinases

Kinase TargetIC₅₀ (µM)Hill Slope
Kinase A2.51.10.992
Kinase D8.10.90.985

Potential Signaling Pathway Investigation

If a hit, for example, an inhibitor of a kinase within the PI3K/Akt pathway, is identified, further cellular studies would be warranted to confirm its mechanism of action. The PI3K/Akt signaling pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt +P mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Translation FOXO->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

These protocols provide a comprehensive framework for the initial screening and characterization of this compound as a potential kinase inhibitor. By employing a systematic approach of primary screening followed by secondary validation assays, researchers can efficiently identify and prioritize novel kinase inhibitor scaffolds for further development in drug discovery programs. The identification of any significant and selective inhibitory activity would warrant further investigation into the compound's cellular effects and mechanism of action.

References

Functionalization of the Amino Group of 4-Chloro-1H-indazol-3-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the amino group of 4-chloro-1H-indazol-3-amine serves as a critical step in the synthesis of diverse molecular entities with significant therapeutic potential. This heterocyclic amine is a valuable building block, particularly in the development of kinase inhibitors and other targeted therapies. These application notes provide detailed protocols for common functionalization reactions—acylation, alkylation, and sulfonylation—of the 3-amino group, complete with quantitative data and experimental workflows.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity. The 3-aminoindazole moiety, in particular, acts as a versatile handle for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The presence of the chloro substituent at the 4-position can influence the electronic properties of the indazole ring and provide an additional site for modification.

Key Functionalization Reactions: A Summary

The primary amino group of this compound is amenable to a range of standard organic transformations. The following sections detail the protocols for its acylation, alkylation, and sulfonylation, providing a foundation for the synthesis of novel derivatives.

Reaction TypeReagentProduct TypeTypical Yield (%)
Acylation Acetic AnhydrideN-Acetyl-4-chloro-1H-indazol-3-amine85-95
Benzoyl ChlorideN-Benzoyl-4-chloro-1H-indazol-3-amine80-90
Alkylation Methyl IodideN-Methyl-4-chloro-1H-indazol-3-amine60-75
Benzyl BromideN-Benzyl-4-chloro-1H-indazol-3-amine70-85
Sulfonylation p-Toluenesulfonyl ChlorideN-(4-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide75-90
Methanesulfonyl ChlorideN-(4-chloro-1H-indazol-3-yl)methanesulfonamide70-85

Table 1: Summary of Functionalization Reactions and Typical Yields.

Experimental Protocols

The following protocols provide detailed methodologies for the key functionalization reactions of this compound.

Acylation of this compound

Acylation introduces an acyl group onto the amino functionality, forming an amide bond. This is a common strategy to modulate the electronic and steric properties of the molecule.

a) Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-chloro-1H-indazol-3-yl)acetamide.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (as solvent and base)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

b) Benzoylation with Benzoyl Chloride

This protocol details the preparation of N-(4-chloro-1H-indazol-3-yl)benzamide.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Triethylamine (as a base)

    • Dichloromethane (DCM) as a solvent

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add benzoyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product by column chromatography.

Alkylation of this compound

Alkylation introduces an alkyl group to the amino nitrogen. Mono-alkylation can be challenging due to the potential for over-alkylation.

a) Methylation with Methyl Iodide

This protocol describes the synthesis of N-methyl-4-chloro-1H-indazol-3-amine.

  • Materials:

    • This compound

    • Methyl iodide

    • Potassium carbonate (as a base)

    • Dimethylformamide (DMF) as a solvent

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction for the formation of the mono-alkylated product.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to separate the desired mono-methylated product from starting material and di-methylated by-product.

Sulfonylation of this compound

Sulfonylation results in the formation of a sulfonamide linkage, a common motif in many therapeutic agents.

a) Tosylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(4-chloro-1H-indazol-3-yl)-4-methylbenzenesulfonamide.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with DCM and wash with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by recrystallization or column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the functionalization of this compound.

Acylation_Workflow start Start: This compound dissolve Dissolve in Pyridine/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Extraction & Washes) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Product: N-Acylated Derivative purify->product

Figure 1: General workflow for the acylation of this compound.

Alkylation_Workflow start Start: This compound dissolve Dissolve in DMF start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base add_reagent Add Alkylating Agent (e.g., Methyl Iodide) add_base->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Extraction & Washes) react->workup purify Purification (Chromatography) workup->purify product Product: N-Alkylated Derivative purify->product

Figure 2: General workflow for the alkylation of this compound.

Sulfonylation_Workflow start Start: This compound dissolve Dissolve in Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Sulfonyl Chloride (e.g., TsCl) cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (Extraction & Washes) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product Product: N-Sulfonylated Derivative purify->product

Figure 3: General workflow for the sulfonylation of this compound.

Application in Drug Discovery: Kinase Inhibitor Synthesis

Derivatives of this compound are prominent in the development of kinase inhibitors. The 3-amino group often serves as a key pharmacophoric feature, forming hydrogen bonds with the hinge region of the kinase active site. Functionalization of this group allows for the introduction of various substituents that can occupy adjacent pockets, leading to enhanced potency and selectivity. For example, N-acylated and N-sulfonylated derivatives have been explored as inhibitors of various kinases implicated in cancer and inflammatory diseases. The synthetic routes outlined in these notes provide a direct path to generating libraries of such compounds for screening and lead optimization.

Kinase_Inhibitor_Logic start This compound (Starting Material) functionalization Functionalization of Amino Group (Acylation, Alkylation, Sulfonylation) start->functionalization derivatives Library of N-Substituted This compound Derivatives functionalization->derivatives screening High-Throughput Screening against Kinase Panel derivatives->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (Improved Potency, Selectivity, ADME Properties) sar->lead_opt lead_opt->functionalization Iterative Synthesis candidate Preclinical Candidate lead_opt->candidate

Figure 4: Logical workflow for the development of kinase inhibitors.

Application Notes and Protocols: The Versatile Role of 4-Chloro-1H-indazol-3-amine in the Synthesis of Biologically Active Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indazol-3-amine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structural features, including the reactive amino group and the chloro-substituted benzene ring, allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable antiviral and anticancer agents.

I. Synthesis of Antiviral Agents: The Lenacapavir Intermediate

A prominent application of a derivative of this compound is in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. The key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, is synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This two-step protocol describes a practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reaction:

    • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid (96%, 10.0 eq) at 25 °C, add N-bromosuccinimide (NBS) (1.07 eq) portion-wise.

    • Stir the reaction mixture at 25 °C for 18 hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to afford 3-bromo-2,6-dichlorobenzonitrile.

  • Quantitative Data:

    • This procedure typically affords the brominated intermediate in a 76-81% isolated yield with a purity of up to 98%.

Step 2: Cyclization to 7-Bromo-4-chloro-1H-indazol-3-amine

  • Reaction:

    • To a solution of 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add hydrazine hydrate (excess) at room temperature.

    • Heat the reaction mixture under reflux and monitor by TLC or LC-MS.

    • After completion, cool the reaction mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield 7-bromo-4-chloro-1H-indazol-3-amine.

  • Quantitative Data:

    • The regioselective cyclization typically provides the desired 3-aminoindazole in a 50-56% isolated yield. The overall yield for the two-step synthesis is in the range of 38-45%.[1]

II. Synthesis of Kinase Inhibitors for Anticancer Therapy

The 3-aminoindazole scaffold is a privileged structure in the design of kinase inhibitors, which are crucial in modern cancer therapy. While specific protocols often start from varied precursors, the functional groups of this compound make it an attractive starting point for creating libraries of potential kinase inhibitors targeting various signaling pathways implicated in cancer progression.

General Synthetic Strategies

The synthesis of indazole-based kinase inhibitors generally involves two key transformations:

  • Modification of the Indazole Core: The chloro- and amino- groups on the this compound core can be functionalized. For instance, the chloro group can be substituted via nucleophilic aromatic substitution, and the amino group can undergo acylation or coupling reactions.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are frequently employed to introduce aryl or heteroaryl moieties at various positions of the indazole ring, which are often crucial for potent kinase inhibition.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of the FGFR signaling pathway is implicated in various cancers. Several potent FGFR inhibitors are based on the 1H-indazol-3-amine scaffold.

Quantitative Data: Inhibitory Activity of Indazole-Based FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Cellular Activity (IC50, nM)Reference
Compound 9d FGFR115.0785.8
Compound 7n FGFR115.0642.1
Compound 7r FGFR12.940.5

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

B. Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML). 3-Aminoindazole derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.

Quantitative Data: Inhibitory Activity of Indazole-Based Bcr-Abl Inhibitors

Compound IDTargetIC50 (nM)Cell LineGI50 (nM)Reference
AKE-72 BCR-ABL (WT)< 0.5K-562< 10
AKE-72 BCR-ABL (T315I)9K-562< 10

Bcr-Abl Signaling Pathway

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition

Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.

C. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indazole derivatives have been developed as potent VEGFR-2 inhibitors.

Quantitative Data: Inhibitory Activity of an Indazole-Based VEGFR-2 Inhibitor

Compound IDTarget KinaseIC50 (nM)Reference
Compound 30 VEGFR-21.24

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCG PLCγ VEGFR2->PLCG PI3K PI3K VEGFR2->PI3K PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

III. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of heterocyclic compounds with diverse biological activities, including kinase inhibition. The general synthesis of this scaffold involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species. While a direct, detailed protocol starting from this compound is not extensively reported, its structural similarity to 3-aminopyrazoles suggests its potential as a precursor in similar cyclocondensation reactions.

General Experimental Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis
  • Reaction:

    • A mixture of a 3-aminopyrazole derivative (1.0 eq) and a 1,3-dicarbonyl compound or its equivalent (e.g., β-ketoester, enaminone) (1.0-1.2 eq) in a suitable solvent (e.g., acetic acid, ethanol, or a high-boiling point solvent like DMF or DMSO) is heated.

    • An acid or base catalyst may be employed to facilitate the reaction.

    • The reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved by recrystallization or column chromatography.

Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines

Pyrazolo_Pyrimidine_Synthesis Aminoindazole This compound (or other 3-aminopyrazole) Reaction Cyclocondensation (Heat, Catalyst) Aminoindazole->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Product Pyrazolo[1,5-a]pyrimidine Reaction->Product

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound and its derivatives are invaluable synthons in the construction of complex, biologically active heterocyclic molecules. The protocols and data presented herein demonstrate its utility in synthesizing potent antiviral and anticancer agents. The versatility of the 3-aminoindazole scaffold continues to be explored, promising the development of novel therapeutics for a range of diseases. Researchers are encouraged to adapt and optimize the provided general methodologies to explore new chemical space and discover next-generation drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing exothermic reactions during the synthesis of substituted indazoles, ensuring safer and more successful experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your synthesis.

Issue 1: Rapid, Uncontrolled Temperature Increase During Nitrosating Agent Addition

  • Question: I am observing a rapid and difficult-to-control temperature rise while adding the nitrosating agent (e.g., sodium nitrite solution or nitrous gases) for the diazotization of an amino-substituted precursor. What should I do?

  • Answer: A rapid temperature increase during diazotization is a critical safety concern and indicates that the rate of heat generation is exceeding the capacity of your cooling system.[1] This step is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of unstable diazonium intermediates.[1]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrosating agent.[1]

    • Maximize Cooling: Ensure your cooling bath is at the target temperature and functioning optimally. If necessary, switch to a more efficient cooling bath (e.g., dry ice/acetone).[1]

    • Monitor Vigorously: Continuously monitor the internal reaction temperature.

    Potential Causes and Long-Term Solutions:

    • Incorrect Reagent Addition Rate: The addition of the nitrosating agent was too fast.

      • Solution: Reduce the addition rate significantly. Use a syringe pump for precise, slow, and continuous addition. For larger scale reactions, consider a continuous flow reactor for superior heat management.[1]

    • Inadequate Cooling: The cooling bath is not efficient enough for the scale of the reaction.

      • Solution: Use a larger cooling bath with a high surface area-to-volume ratio. Ensure vigorous stirring to promote efficient heat transfer. The bath volume should be significantly larger than the reaction volume.[1]

    • High Reagent Concentration: The concentration of your starting materials is too high, leading to a more intense exotherm.

      • Solution: Dilute the reaction mixture with an appropriate amount of solvent to help absorb and dissipate the heat generated.

Issue 2: Temperature Spike During the Cyclization Step

  • Question: After the diazotization, I proceeded with the cyclization to form the indazole ring, and the temperature of the reaction mixture increased by more than 10°C above the heating bath temperature. Is this normal, and how can I control it?

  • Answer: It is normal for the internal temperature to be higher than the external heating source during the cyclization step, as this is also an exothermic process.[1] An internal temperature rise of 5-10°C higher than the external bath is expected.[1] However, a spike significantly above this range suggests a risk of overheating, which can lead to side product formation or decomposition.

    Potential Causes and Solutions:

    • Rapid Heating: The reaction mixture was heated too quickly to the target cyclization temperature.

      • Solution: Adhere to a strict, gradual warming profile. For example, a recommended profile might be to warm the mixture for 1 hour at 35°C, followed by several hours at a slightly higher temperature like 40-45°C.[1]

    • Insufficient Heat Dissipation: The reaction vessel is not able to dissipate the generated heat effectively.

      • Solution: Use a large water bath for the heating and cyclization step. The large volume of the bath will act as a heat sink, helping to moderate the internal temperature of the reaction.[1]

    • Residual Reactive Species: Incomplete diazotization could lead to subsequent uncontrolled reactions during heating.

      • Solution: Ensure the diazotization step has gone to completion before proceeding to cyclization.

Frequently Asked Questions (FAQs)

Q1: Which are the most critical exothermic steps in traditional indazole synthesis?

A1: The two most significant exothermic events in traditional indazole syntheses are the diazotization of an amino group (e.g., on an o-toluidine derivative) and the subsequent cyclization to form the indazole core.[1] The diazotization reaction is particularly hazardous as it can lead to runaway reactions if not properly controlled.[1]

Q2: How can I assess the thermal risk of a new substituted indazole synthesis before starting the experiment?

A2: A thorough risk assessment is crucial. This should include:

  • Literature Review: Carefully examine the scientific literature for the specific synthesis route you plan to use. Look for any mentions of exotherms, rapid gas evolution, or specific cooling requirements. Modern synthetic methods are often designed to be milder and avoid the thermal hazards of older routes.[1]

  • Small-Scale Trial: Always conduct a small-scale trial run with rigorous internal temperature monitoring (using a thermocouple) to observe the thermal profile of the reaction firsthand.

  • Reaction Calorimetry (for scale-up): For scaling up a synthesis, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended. These methods can quantify the heat of reaction and help determine the necessary cooling capacity to prevent a thermal runaway.[1]

Q3: What are the immediate signs of a thermal runaway reaction?

A3: The key warning signs of a thermal runaway, where heat generation surpasses heat removal, include:

  • A rapid and accelerating increase in the internal reaction temperature that is unresponsive to the cooling system.[1]

  • Sudden, vigorous, and uncontrollable gas evolution.[1]

  • A noticeable change in the color or viscosity of the reaction mixture.[1]

  • Boiling of the solvent, even if the external bath is below the solvent's boiling point.[1]

Q4: What is the emergency procedure for an uncontrollable rise in reaction temperature?

A4: Immediate and decisive action is required:

  • Stop Reagent Addition: Immediately stop adding any more reagents.[1]

  • Maximize Cooling: Apply maximum cooling power. This could involve lowering the cryostat temperature or carefully using a dry ice/acetone bath.[1]

  • Prepare for Quenching: If the temperature continues to rise, be ready to add a pre-prepared quenching agent that can safely neutralize a key reactive intermediate. The choice of quencher is specific to the reaction chemistry.[1]

  • Alert and Evacuate: Inform colleagues in the vicinity and be prepared to evacuate the immediate area if the reaction cannot be brought under control.[1]

Q5: How does the choice of solvent affect the management of an exothermic reaction?

A5: The solvent plays a crucial role. A solvent with a higher boiling point can provide a wider operational temperature range, but it could also allow a runaway reaction to reach a more dangerous temperature. Conversely, a lower boiling point solvent might act as a safety mechanism by boiling and removing heat through vaporization (reflux cooling), but this also releases potentially flammable and toxic vapors. The solvent's heat capacity and thermal conductivity also influence how effectively heat is distributed and removed.[1]

Data Presentation

Table 1: Key Parameters for Managing Exotherms in Indazole Synthesis

ParameterSafe PracticeHigh-Risk PracticeMitigation Strategy
Reagent Addition Rate Slow, dropwise additionRapid, bulk additionUtilize a syringe pump for controlled addition. For larger scales, consider a flow reactor.[1]
Cooling Capacity Large cooling bath (e.g., ice/water or cryostat) with good surface area contact and internal temperature monitoring.Small, inefficient cooling bath; no internal temperature monitoring.Use a bath volume significantly larger than the reaction volume and ensure vigorous stirring.[1]
Concentration Dilute reaction mixtureHighly concentratedEmploy an adequate amount of solvent to absorb and dissipate heat.
Scale Laboratory (mmol) scalePilot / Production (mol) scaleConduct a thorough thermal hazard analysis (e.g., using calorimetry) before scaling up.

Table 2: Temperature Control in a Typical Diazotization and Cyclization Sequence

StepProcessRecommended Temperature RangeObservations and Notes
1Acetylation of o-toluidineCooled in an ice bathAn initial exotherm is observed and should be managed with cooling.[1]
2Cooling for NitrosationCool to 3°C (internal)Do not proceed until the temperature is stable.[1]
3Nitrosation (Nitrous gas addition)+1°C to +4°C (internal)Highly exothermic with vigorous gas evolution. The addition rate must be strictly controlled to maintain this temperature range.[1]
4Cyclization1 hour at 35°C, then 7 hours at 40-45°C (external bath)The internal temperature will initially be 5-10°C higher than the bath temperature due to the exotherm.[1]

Experimental Protocols

Protocol 1: Classical Synthesis of Indazole via Diazotization and Cyclization of o-Toluidine

This protocol is adapted from a standard procedure and highlights the critical points for managing exothermic steps.

Materials:

  • o-Toluidine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Nitric Acid (fuming)

  • Sodium Nitrite

  • Benzene

  • Methanol

  • Hydrochloric Acid

  • Ammonia

Procedure:

  • Acetylation (Exothermic): In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath to manage the heat evolved during acetylation.[1]

  • Cooling for Nitrosation: Once the initial exotherm from acetylation subsides, continue to cool the mixture in the ice bath until the internal temperature reaches a stable 3°C.[1]

  • Nitrosation (Highly Exothermic): Begin the slow, dropwise addition of the nitrosating agent (e.g., nitrous gases generated from nitric acid and sodium nitrite). Continuously monitor the internal temperature and control the addition rate to maintain the reaction mixture between +1°C and +4°C. Be aware of vigorous gas evolution and adjust the addition rate to keep it manageable.[1]

  • Work-up of N-nitroso Intermediate: Once the nitrosation is complete, pour the solution over ice and extract the oily product with benzene. Wash the benzene extract with ice water.

  • Cyclization and Heat Dissipation: The benzene solution of the N-nitroso intermediate is then added to a solution of sodium hydroxide in methanol. This mixture is then heated in a large water bath. Adhere strictly to a gradual warming profile (e.g., 1 hour at 35°C, then 7 hours at 40-45°C) to control the exothermic indazole formation and prevent overheating.[1] The large volume of the water bath helps to dissipate the heat generated.[1]

  • Isolation: After the reaction is complete, the mixture is cooled, and the indazole is isolated through a series of extractions and precipitation by neutralizing with ammonia.

Protocol 2: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction

The Davis-Beirut reaction is a milder alternative that can avoid the harsh conditions of classical methods.

Materials:

  • o-Nitrobenzaldehyde derivative

  • Primary amine

  • Potassium hydroxide (KOH)

  • n-Propanol

  • Water

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the o-nitrobenzaldehyde derivative (1.0 equivalent) and the primary amine (1.1 equivalents) in n-propanol.

  • Addition of Water: Add a controlled amount of water to the reaction mixture (e.g., to achieve 15% v/v).

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically much less exothermic than classical methods.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, neutralize the mixture with a dilute acid (e.g., HCl), and extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 2H-indazole.

Mandatory Visualization

Exotherm_Management_Workflow cluster_prep Preparation & Risk Assessment cluster_synthesis Synthesis Execution cluster_emergency Emergency Protocol Lit_Review Literature Review for Thermal Hazards Small_Scale Small-Scale Trial with Temp. Monitoring Calorimetry Reaction Calorimetry (for Scale-up) Start Start Synthesis Add_Reagent Slow, Controlled Reagent Addition Start->Add_Reagent Monitor_Temp Continuous Internal Temperature Monitoring Add_Reagent->Monitor_Temp Stable Temperature Stable? Monitor_Temp->Stable Unstable Temperature Rising Uncontrollably? Monitor_Temp->Unstable Stable->Monitor_Temp No, adjust cooling/addition Proceed Proceed with Reaction Stable->Proceed Yes Proceed->Monitor_Temp Complete Reaction Complete Proceed->Complete Unstable->Proceed No Emergency Initiate Emergency Protocol Unstable->Emergency Yes Stop_Addition STOP Reagent Addition Emergency->Stop_Addition Max_Cool Maximize Cooling Stop_Addition->Max_Cool Prepare_Quench Prepare Quenching Agent Max_Cool->Prepare_Quench Evaluate Control Regained? Prepare_Quench->Evaluate Evaluate->Proceed Yes Alert Alert Colleagues & Prepare to Evacuate Evaluate->Alert No

Caption: Workflow for managing exothermic reactions in chemical synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Uncontrolled Temperature Rise Cause1 Reagent Addition Too Fast Problem->Cause1 Cause2 Inadequate Cooling Problem->Cause2 Cause3 Reaction Too Concentrated Problem->Cause3 Solution1 Reduce Addition Rate (Use Syringe Pump) Cause1->Solution1 Solution2 Increase Cooling Capacity (Larger Bath, Better Stirring) Cause2->Solution2 Solution3 Dilute Reaction Mixture Cause3->Solution3

Caption: Troubleshooting logic for an uncontrolled temperature increase.

References

minimizing hydrolysis byproducts in the synthesis of 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoindazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing hydrolysis byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common hydrolysis byproduct in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine?

A1: The primary and most common hydrolysis byproduct is 2-aminobenzamide . This occurs through the hydrolysis of the nitrile functional group of the starting material or intermediates under the reaction conditions.

Q2: What reaction conditions typically lead to an increase in the formation of 2-aminobenzamide?

A2: Several factors can promote the unwanted hydrolysis of the nitrile group:

  • High Temperatures: Prolonged heating at elevated temperatures can increase the rate of hydrolysis.

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze the hydrolysis of nitriles. The choice and concentration of the base used to facilitate the nucleophilic aromatic substitution (SNAr) reaction are critical.

  • Presence of Water: The use of hydrazine hydrate introduces water into the reaction mixture, which can participate in the hydrolysis of the nitrile.

Q3: Can the choice of hydrazine source impact byproduct formation?

A3: Yes, the choice between hydrazine hydrate and anhydrous hydrazine or a hydrazine salt (e.g., hydrazine hydrochloride) can influence the reaction outcome. Hydrazine hydrate is the most common reagent and introduces water, which can lead to hydrolysis of the nitrile group. Using anhydrous hydrazine in an anhydrous solvent can reduce the likelihood of this side reaction. The use of hydrazine hydrochloride may require a base to liberate free hydrazine, and the choice of base will in turn affect the potential for hydrolysis.

Q4: Are there any other potential byproducts I should be aware of?

A4: Besides 2-aminobenzamide, other side reactions can occur, though they are generally less common. Depending on the specific starting materials and conditions, these may include the formation of hydrazones or dimers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 3-aminoindazoles and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-aminoindazole and high proportion of 2-aminobenzamide byproduct. 1. Excessive reaction temperature and/or prolonged reaction time. 2. Inappropriate choice or concentration of base. 3. High water content in the reaction mixture. 1. Optimize reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid prolonged heating after the starting material is consumed.2. Screen different bases. Weaker bases may be less prone to promoting nitrile hydrolysis. Consider using bases like potassium carbonate or sodium bicarbonate instead of stronger bases like sodium hydroxide.3. Use anhydrous conditions. If feasible, use anhydrous hydrazine and anhydrous solvents (e.g., dry DMSO, DMF, or NMP) to minimize the presence of water.
Incomplete conversion of the 2-halobenzonitrile starting material. 1. Insufficient reaction temperature or time. 2. Low reactivity of the starting material. 3. Inefficient base. 1. Gradually increase the reaction temperature. While high temperatures can promote hydrolysis, a certain activation energy is required for the SNAr reaction.2. Consider a more reactive leaving group. 2-Fluorobenzonitriles are generally more reactive than 2-chlorobenzonitriles towards nucleophilic aromatic substitution.3. Use a stronger, non-nucleophilic base. If a weaker base is not effective in promoting the SNAr reaction, a stronger, non-nucleophilic base could be trialed cautiously, with careful monitoring for byproduct formation.
Formation of unidentified impurities. 1. Degradation of starting materials or product. 2. Side reactions involving the solvent. 1. Ensure the purity of starting materials. Use freshly distilled or purified reagents.2. Choose a stable, high-boiling point aprotic solvent. Solvents like DMSO, DMF, and NMP are commonly used. Ensure they are of high purity and dry.

Data Summary

While specific quantitative data comparing byproduct formation under various conditions is not extensively published in a single source, the following table summarizes the expected trends based on established principles of organic chemistry.

Parameter Condition Expected Impact on 3-Aminoindazole Yield Expected Impact on 2-Aminobenzamide Formation
Temperature Low (e.g., 80-100 °C)Lower reaction rateLower
High (e.g., >120 °C)Faster reaction rate, potential for degradationHigher
Base Weak (e.g., K2CO3)May require longer reaction timesLower
Strong (e.g., NaOH)Faster SNAr reactionHigher
Solvent Anhydrous AproticFavorableLower
Protic (e.g., with water)May facilitate reaction but increases hydrolysis riskHigher
Hydrazine Source Anhydrous HydrazineFavorable for minimizing hydrolysisLower
Hydrazine HydrateCommon and effective, but introduces waterHigher

Experimental Protocols

General Protocol for the Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate

  • High-boiling point aprotic solvent (e.g., n-butanol, DMSO, or NMP)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (1 equivalent) and the chosen solvent (e.g., n-butanol).

  • Flush the flask with an inert gas.

  • Add hydrazine hydrate (typically 2-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (for n-butanol, this is approximately 117 °C) and monitor the progress of the reaction by TLC or LC-MS.[1]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be isolated by extraction after removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Hydrolysis Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 3-aminoindazole and the competing hydrolysis side reaction.

G A 2-Fluorobenzonitrile C 2-Hydrazinobenzonitrile (Intermediate) A->C + Hydrazine (SNAr) F 2-Aminobenzamide (Hydrolysis Byproduct) A->F + Water (Hydrolysis) B Hydrazine D 3-Aminoindazole (Desired Product) C->D Intramolecular Cyclization C->F + Water (Hydrolysis) E Water

Caption: Synthetic pathway to 3-aminoindazole and the competing hydrolysis reaction.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting common issues in 3-aminoindazole synthesis.

G Start Reaction Outcome Analysis LowYield Low Yield of 3-Aminoindazole Start->LowYield HighByproduct High 2-Aminobenzamide LowYield->HighByproduct Yes IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction No Opt_TempTime Optimize Temperature and Reaction Time HighByproduct->Opt_TempTime Inc_Temp Increase Temperature IncompleteReaction->Inc_Temp Opt_Base Screen Weaker Bases Opt_TempTime->Opt_Base Use_Anhydrous Use Anhydrous Conditions Opt_Base->Use_Anhydrous GoodYield Good Yield Use_Anhydrous->GoodYield Check_Reagents Check Reagent Purity and Reactivity Inc_Temp->Check_Reagents Check_Reagents->GoodYield

Caption: Troubleshooting workflow for optimizing 3-aminoindazole synthesis.

References

Technical Support Center: Regioselective N-Alkylation of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective N-alkylation of substituted indazoles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Below, you will find troubleshooting guidance for common experimental issues and frequently asked questions to support your synthetic chemistry endeavors.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of substituted indazoles, offering potential solutions to improve your reaction outcomes.

Question: My N-alkylation reaction is resulting in a low yield or is not reaching completion. What are the likely causes and how can I optimize it?

Answer:

Low yields in the N-alkylation of indazoles can arise from several factors, primarily incomplete deprotonation of the indazole ring, the reactivity of your alkylating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For comprehensive deprotonation, especially with less reactive indazoles or alkylating agents, employing a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.[1]

    • Weaker Bases: In many instances, weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are adequate, particularly when paired with more reactive alkylating agents.[1] Cs₂CO₃ has been noted for its high efficacy.[1]

    • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve both the indazole and the base, which can enhance the reaction rate and yield.[1]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl. If you are observing low reactivity with an alkyl chloride, consider substituting it with the corresponding bromide or iodide.[1]

    • Ensure the purity of your alkylating agent and confirm it has not undergone degradation.

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating can often drive it to completion. Monitor the reaction closely to prevent the formation of side products.

Question: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I enhance the selectivity for the N1-substituted product?

Answer:

Achieving high selectivity for the N1-isomer often involves leveraging thermodynamic control and specific reagent combinations that favor the formation of the more stable 1H-indazole tautomer.[2][3][4][5][6][7]

Solutions:

  • Utilize the NaH/THF System: The combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) as the solvent is a well-established method for promoting N1-alkylation.[3][4][8][9] This system has demonstrated over 99% N1 regioselectivity for indazoles with a variety of C-3 substituents.[3][4][8]

  • Leverage Substituent Effects: The presence of bulky substituents at the C-3 position, such as tert-butyl, carboxymethyl, or carboxamide groups, sterically hinders the N2-position and strongly favors the formation of the N1-isomer when using the NaH/THF system.[3][4][8]

  • Chelation Control: For indazoles with a coordinating group at the C3 or C7 position, using an alkali metal base like NaH can lead to chelation between the metal cation, the N2 nitrogen, and the substituent. This sterically blocks the N2-position, directing the alkylating agent to N1.[5][9]

Question: I need to synthesize the N2-substituted indazole, but my current protocol favors the N1 isomer. What adjustments should I make?

Answer:

To favor the kinetically preferred N2-product, you should modify the reaction conditions to prevent thermodynamic equilibration or alter the electronic and steric properties of the substrate.

Solutions:

  • Steric Hindrance at C-7: Introducing a substituent at the C-7 position of the indazole ring, such as a nitro (NO₂) or carboxylate (CO₂Me) group, can sterically block the N1 position and direct alkylation to N2, even under conditions that would typically favor N1 (e.g., NaH/THF).[2][3][6][7][8][10][11][12]

  • Acid-Catalyzed Conditions: Using acidic conditions can promote N2-alkylation.[4][13] For instance, a protocol using triflic acid (TfOH) with diazo compounds has been shown to be highly selective for the N2-position.[13]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a preference for the formation of the N2-regioisomer.[3][6][7]

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective N-alkylation of substituted indazoles so challenging?

A1: The primary challenge stems from the indazole ring's annular tautomerism. The proton on the pyrazole ring can exist on either nitrogen atom, resulting in 1H-indazole and 2H-indazole tautomers.[4][14] The 1H-tautomer is generally more thermodynamically stable.[2][3][4][5][6][7] Direct alkylation of the indazole often yields a mixture of N1 and N2-substituted products, making it difficult to isolate the desired regioisomer and reducing the overall yield.[2][3][4][5][6][7][8] Achieving high regioselectivity is crucial for synthesizing specific, biologically active molecules and typically requires meticulous control of reaction conditions.[4]

Q2: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?

A2: Several critical factors determine the N1/N2 ratio of the products:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C-3 position tend to favor N1 alkylation, whereas electron-withdrawing groups (like NO₂ or CO₂Me) at the C-7 position can strongly direct substitution to the N2 position.[2][3][4][6][7][8][10][11][12]

  • Reaction Conditions: The choice of base and solvent is crucial. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.[3][4][8][10][13]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[2][3][6][7][10]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, whereas N2-products can be favored under kinetically controlled conditions.[2][4][6]

Q3: Are there specific synthetic routes that are preferred for selectively obtaining 2H-indazoles?

A3: While direct alkylation can be optimized for N2-selectivity, certain synthetic strategies are designed to specifically produce 2H-indazoles. For instance, TfOH-catalyzed reactions of indazoles with diazo compounds afford N2-alkylated products with high regioselectivity and in good to excellent yields.[13] Additionally, the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates is another method that selectively forms the 2H-indazole core.[4]

Data Presentation

Table 1: Effect of Base and Solvent on Regioselectivity of Indazole N-Alkylation

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioCombined Yield (%)Reference
3-CO₂Men-pentyl bromideNaHTHF>99:191[3]
3-CO₂Men-pentyl bromideCs₂CO₃DMF1.8:193[7]
3-CO₂Men-pentyl bromideK₂CO₃DMF1.5:191[7]
Unsubstitutedisobutyl bromideK₂CO₃DMF58:4272[15]
3-CO₂Men-pentyl bromideNa₂CO₃DMF1.5:127[3][7]

Table 2: Influence of Indazole Substituents on Regioselectivity (NaH/THF Conditions)

C-3 SubstituentC-7 SubstituentN1:N2 RatioReference
-CO₂MeH>99:1[3][8]
-C(CH₃)₃H>99:1[3][8]
-COCH₃H>99:1[3][8]
-CONH₂H>99:1[3][8]
H-NO₂4:96[3][6][7][8][10][11][12]
H-CO₂Me4:96[3][6][7][8][10][11][12]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation using NaH/THF (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[2]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[2][9]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2][9]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[2]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective N-2 Alkylation using TfOH and a Diazo Compound

This method provides high selectivity for the N-2 position under acidic, metal-free conditions.[13]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).[2]

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.[2]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[2]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[2]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[2]

Protocol 3: N-Alkylation under Mitsunobu Conditions (Favors N-2 Isomer)

The Mitsunobu reaction often favors the formation of the N-2 alkylated indazole.[3][6][7]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[2]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[2]

  • Concentration: Remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Indazole Substituted Indazole Reaction N-Alkylation Reaction Indazole->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Base Base Selection (e.g., NaH, K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction Temperature Temperature & Time Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product Isomer 1 N2_Product N-2 Alkylated Indazole Purification->N2_Product Isomer 2

Caption: General experimental workflow for the N-alkylation of indazoles.

regioselectivity_factors Indazole Indazole N-Alkylation Substituents Substituents (Steric & Electronic Effects) Conditions Reaction Conditions (Base, Solvent, Temp.) Control Kinetic vs. Thermodynamic Control N1_Alkylation N-1 Alkylation (Thermodynamically Favored) Indazole->N1_Alkylation N2_Alkylation N-2 Alkylation (Kinetically Favored) Indazole->N2_Alkylation Substituents->N1_Alkylation C3-bulky group Substituents->N2_Alkylation C7-EWG Conditions->N1_Alkylation NaH, THF Conditions->N2_Alkylation TfOH, Mitsunobu Control->N1_Alkylation Equilibration Control->N2_Alkylation Low Temp, Fast Reaction

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

optimizing solvent and base conditions for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent and base conditions, troubleshoot common experimental issues, and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Question: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields and incomplete conversions are common challenges in indazole synthesis and can be attributed to several factors depending on the specific synthetic route. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. While some reactions like the Cadogan cyclization require high temperatures, excessive heat can lead to decomposition. It is crucial to carefully control the temperature as specified in the protocol or to perform an optimization screen.

  • Insufficient Stoichiometry of the Base: An inadequate amount of base can lead to incomplete deprotonation of the starting material, resulting in poor conversion. For instance, using a reduced amount of K₂CO₃ (0.5 equivalents) has been shown to result in only 62% conversion in certain N-alkylation reactions.[1] Ensure the correct stoichiometry of the base is used.

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency. The Davis-Beirut reaction, for example, is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[2][3] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.

  • Presence of Water: In some reactions, the presence of water can be detrimental. For instance, in domino processes involving the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities.[2] The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.[2] Conversely, for the Davis-Beirut reaction, a controlled amount of water (up to 15-25% in an alcohol solvent) can dramatically increase the yield.[3]

Issue 2: Poor Regioselectivity (Formation of N-1 and N-2 Isomers)

Question: My N-alkylation of indazole is producing a mixture of N-1 and N-2 isomers. How can I improve the selectivity for the desired isomer?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a critical challenge, as direct alkylation often results in a mixture of N-1 and N-2 substituted products.[4] The 1H-tautomer is generally more thermodynamically stable.[4][5] Several factors critically influence the N-1/N-2 product ratio:

  • Choice of Base and Solvent: This is a crucial factor. For preferential N-1 alkylation, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective, often providing >99% N-1 regioselectivity.[4][6][7] For preferential N-2 alkylation, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to a higher proportion of the N-2 isomer. Acidic conditions can also promote N-2 alkylation.[4]

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position can sterically hinder the approach to the N-2 position, thus favoring N-1 alkylation.[4] Conversely, electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C-7 position can strongly direct towards N-2 substitution.[4][6][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the alkylation reaction. High temperatures can provide the activation energy for isomerization from the kinetically favored 2H-product to the more thermodynamically stable 1H-product.[2]

Issue 3: Formation of Side Products

Question: My synthesis is plagued by the formation of significant side products like hydrazones and dimers. How can I minimize these impurities?

Answer: The formation of side products such as hydrazones and dimers is a common issue in certain synthetic routes to 1H-indazoles, particularly those involving the reaction of salicylaldehyde with hydrazine hydrochloride.[3][8] These side reactions are often promoted by elevated temperatures.[3][8] To minimize their formation, consider the following:

  • Reaction Temperature: If possible, try running the reaction at a lower temperature.

  • Solvent Choice: While acidic ethanol is a common solvent, aprotic solvents such as DMSO and DMF have been reported to provide higher yields in some cases, potentially by disfavoring side reactions.[8]

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of your reactants. Slow, dropwise addition of one reactant to the other may also help to minimize the formation of dimeric species.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the indazole core?

A1: The synthesis of the indazole core can be achieved through various methods. Some of the most prominent include:

  • Davis-Beirut Reaction: A versatile method for synthesizing 2H-indazoles from aromatic nitro compounds.[9][10][11] It is a metal-free approach that uses inexpensive starting materials.[8][11]

  • Synthesis from Arynes and Hydrazones: A [3+2] annulation approach allows for the construction of the 1H-indazole skeleton under mild conditions.[12]

  • Copper-Catalyzed Intramolecular N-arylation of ortho-chlorinated Arylhydrazones: This method provides access to N-phenyl- and N-thiazolyl-1H-indazoles.[13]

  • One-pot Three-component Synthesis: Efficient for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[14][15]

Q2: Are there any "green" or more environmentally friendly methods for indazole synthesis?

A2: Yes, there is a growing interest in developing greener synthetic routes for indazoles. Some approaches focus on:

  • Catalyst-based methods: Utilizing transition metal or acid/base catalysts to improve efficiency and reduce waste.

  • Use of Greener Solvents: Polyethylene glycol (PEG 300) has been used as a green solvent for the synthesis of 2H-indazole derivatives.[14]

  • Room Temperature Reactions: Some one-pot, three-component syntheses can be carried out at room temperature in ethanol, reducing energy consumption.[16][17]

Data Presentation

Table 1: Influence of Base and Solvent on the Regioselectivity of N-pentylation of 1H-Indazole

EntryBase (equiv.)SolventTime (h)Conversion (%)N-1:N-2 Ratio
1Cs₂CO₃ (2.0)DMF24991.8 : 1
2Cs₂CO₃ (2.0)DMF72991.8 : 1
3Cs₂CO₃ (1.0)DMF72991.8 : 1
4K₂CO₃ (2.0)DMF24991.4 : 1
5Na₂CO₃ (2.0)DMF24341.5 : 1
6K₂CO₃ (0.5)DMF24621.5 : 1
7K₂CO₃ (2.0)THF240-
8Na₂CO₃ (2.0)THF240-
9Cs₂CO₃ (2.0)MeCN24991.9 : 1
10K₂CO₃ (2.0)MeCN24991.9 : 1
11Cs₂CO₃ (2.0)DMSO24991.6 : 1
12K₂CO₃ (2.0)DMSO24991.6 : 1

Data adapted from a study on the N-alkylation of 1H-indazole with n-pentyl bromide.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-1 Alkylindazoles

This protocol is optimized for the selective N-1 alkylation of substituted 1H-indazoles.[4][6][7]

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide, 1.2 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This is an operationally simple and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[18]

Materials:

  • ortho-Nitrobenzaldehyde (1.0 eq)

  • Aniline or aliphatic amine (1.1 eq)

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine (1.5 eq)

Procedure:

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion q1 Check Reaction Temperature start->q1 q2 Verify Base Stoichiometry q1->q2 Optimal a1 Optimize Temperature: - Lower if decomposition - Increase if slow q1->a1 Suboptimal q3 Assess Substrate Reactivity q2->q3 Correct a2 Ensure Correct Equivalents of Base q2->a2 Incorrect q4 Consider Water Content q3->q4 Good a3 Consider Alternative Synthetic Route q3->a3 Poor a4 Add Molecular Sieves (if anhydrous) or Controlled Water (e.g., Davis-Beirut) q4->a4

Caption: Troubleshooting workflow for low yield in indazole synthesis.

N1_N2_Selectivity_Workflow start Desired Product n1_product N-1 Substituted Indazole start->n1_product n2_product N-2 Substituted Indazole start->n2_product condition1 Use NaH in THF n1_product->condition1 condition2 Introduce Bulky C-3 Substituent n1_product->condition2 condition3 Use Weaker Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) n2_product->condition3 condition4 Use Electron-Withdrawing Group at C-7 n2_product->condition4 condition5 Consider Acidic Conditions n2_product->condition5

Caption: Decision workflow for controlling N-1 vs. N-2 regioselectivity.

References

scale-up considerations for the synthesis of 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful scale-up of 4-chloro-1H-indazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale synthesis of this compound?

A1: The most practical and scalable approach starts from the readily available and inexpensive raw material 2,6-dichlorobenzonitrile.[1][2] The synthesis involves a direct cyclization reaction with hydrazine hydrate. This method avoids complex multi-step procedures and is amenable to large-scale production.

Q2: What are the typical yields and purity that can be expected with this process?

A2: While specific data for the large-scale synthesis of this compound is not extensively published, a similar process for a related compound, starting from 2,6-dichlorobenzonitrile, has been shown to be high-yielding. For the direct synthesis of this compound from 2,6-dichlorobenzonitrile, yields of up to 95% have been reported on a laboratory scale.[2] Purity of the crude product is generally high, but recrystallization may be necessary to remove minor impurities.

Q3: What are the critical process parameters to control during scale-up?

A3: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction with hydrazine hydrate is typically exothermic. Careful temperature control is crucial to prevent runaway reactions and minimize side-product formation.

  • Reagent Stoichiometry: The molar ratio of hydrazine hydrate to 2,6-dichlorobenzonitrile should be carefully controlled to ensure complete conversion and minimize residual starting material.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates and products, and the impurity profile.

  • Work-up and Isolation: The procedure for quenching the reaction and isolating the product should be robust and scalable to ensure consistent yield and purity.

Q4: Is chromatographic purification necessary for this product at a larger scale?

A4: A significant advantage of the described synthetic route is the potential to avoid column chromatography.[1][2] The product can often be isolated in high purity by precipitation or recrystallization, which are more amenable to large-scale manufacturing.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My reaction yield is significantly lower than expected. What are the potential causes?

    • A:

      • Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. Consider extending the reaction time or slightly increasing the temperature, while monitoring for impurity formation.

      • Sub-optimal Reagent Quality: Ensure the purity of the 2,6-dichlorobenzonitrile and hydrazine hydrate. The presence of impurities can interfere with the reaction.

      • Inefficient Product Isolation: The product might be partially soluble in the mother liquor. Optimize the isolation procedure by adjusting the pH, using an anti-solvent, or cooling the mixture to a lower temperature to maximize precipitation.

Issue 2: Presence of Impurities in the Final Product

  • Q: My final product is contaminated with an unknown impurity. What is the likely identity of this impurity and how can I remove it?

    • A:

      • Regioisomer Formation: A common impurity in the synthesis of substituted indazoles is the formation of a regioisomer.[2][3] In this case, the 6-chloro-1H-indazol-3-amine could potentially form. The formation of this isomer is dependent on the reaction conditions.

      • Hydrolysis of the Nitrile Group: The nitrile group of the starting material or product can undergo hydrolysis to form a carboxamide or carboxylic acid, especially if the reaction is run under harsh conditions or during an aqueous work-up.[2]

      • Residual Starting Material: If the reaction is incomplete, residual 2,6-dichlorobenzonitrile may be present.

    • Removal Strategy: Most of these impurities can be removed by recrystallization from a suitable solvent system. Screening different solvents is recommended to find optimal conditions for purification.

Issue 3: Poor Product Solubility and Difficult Handling

  • Q: The isolated product is a fine powder that is difficult to filter and handle. How can I improve the physical properties of the product?

    • A:

      • Controlled Precipitation/Crystallization: Instead of rapid precipitation, a controlled cooling profile or the slow addition of an anti-solvent during crystallization can lead to the formation of larger, more easily filterable crystals.

      • Solvent Selection: The choice of solvent for crystallization can significantly impact the crystal habit. Experiment with different solvent systems to find one that yields a more manageable solid.

Quantitative Data Summary

ParameterLaboratory ScalePilot Scale (Projected)Reference
Starting Material 2,6-Dichlorobenzonitrile2,6-Dichlorobenzonitrile[2]
Key Reagent Hydrazine HydrateHydrazine Hydrate[2]
Scale GramsKilograms-
Typical Yield ~95%85-95%[2]
Purity (crude) >95%>95%-
Purity (after cryst.) >99%>99%-
Purification Method RecrystallizationRecrystallization[1][2]

Experimental Protocols

Synthesis of this compound from 2,6-dichlorobenzonitrile

This protocol is adapted from procedures for similar compounds and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup:

    • To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,6-dichlorobenzonitrile (1.0 eq).

    • Add a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF) or n-butanol (5-10 volumes).

  • Reagent Addition:

    • Add hydrazine hydrate (2.0-4.0 eq) to the mixture. The addition may be exothermic, so it should be done at a controlled rate to maintain the desired reaction temperature.

  • Reaction:

    • Heat the reaction mixture to a temperature between 80-120 °C.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water or an anti-solvent (e.g., heptane) to precipitate the product.

    • Stir the resulting slurry for a period to ensure complete precipitation.

    • Collect the solid product by filtration and wash it with water and then a non-polar solvent (e.g., heptane) to remove residual impurities.

  • Purification:

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene) to achieve the desired purity.

    • Dry the purified product under vacuum at an appropriate temperature.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 2,6-Dichlorobenzonitrile B Add Solvent (e.g., 2-MeTHF) A->B C Add Hydrazine Hydrate (Controlled Rate) B->C D Heat to 80-120 °C C->D E Monitor Reaction (e.g., HPLC) D->E F Cool to Room Temperature E->F G Add Water/Anti-solvent F->G H Filter Product G->H I Wash Solid H->I J Recrystallize (if needed) I->J K Dry Under Vacuum J->K L L K->L Final Product: This compound G start Problem Encountered During Synthesis low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity handling Handling Issues start->handling incomplete_rxn Check Reaction Time/ Temp/Reagents low_yield->incomplete_rxn Possible Cause: Incomplete Reaction isolation_issue Optimize Isolation: pH, Anti-solvent, Temp low_yield->isolation_issue Possible Cause: Poor Isolation regioisomer Identify Impurity (e.g., by NMR, MS) impurity->regioisomer Possible Cause: Regioisomer, etc. change_cryst Modify Crystallization: Cooling Rate, Anti-solvent handling->change_cryst Possible Cause: Poor Crystal Habit recrystallize Recrystallize from Screened Solvents regioisomer->recrystallize Solution

References

Validation & Comparative

Navigating the Halogen Dance: A Comparative Look at the Biological Activity of 4-Chloro- and 4-Bromo-1H-Indazol-3-Amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of the biological activity of 4-chloro-1H-indazol-3-amine and its bromo-analog, 4-bromo-1H-indazol-3-amine, remains elusive in publicly available scientific literature. However, by examining structure-activity relationship (SAR) studies of related halogenated indazole derivatives, researchers can glean valuable insights into the potential impact of these specific halogen substitutions on biological targets, particularly in the realm of kinase inhibition.

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the hinge region of protein kinases, a critical component of their active site.[1] The 3-amino group, in particular, often forms key hydrogen bonds that anchor the inhibitor to the kinase. Consequently, substitutions on the indazole ring, such as the introduction of a halogen at the 4-position, can significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.

While direct experimental data for the two specific compounds of interest is not available, the broader landscape of research on 4-halo-1H-indazol-3-amine derivatives provides a foundation for a qualitative comparison. Halogens, such as chlorine and bromine, are bioisosteres, meaning they share similar physicochemical properties and can often be interchanged in drug design to fine-tune a compound's activity. Both are electron-withdrawing and can influence the electronic environment of the indazole ring system, potentially affecting its interaction with target proteins.

Insights from Kinase Inhibition Studies

Kinase inhibition is a prominent area where indazole derivatives have shown significant promise. Structure-activity relationship studies on various kinase inhibitors reveal that the nature of the halogen at different positions on the indazole ring can have a profound effect on inhibitory activity. For instance, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the presence and position of halogen atoms were found to be critical for their inhibitory effects against various cancer cell lines.[1][2]

Generally, in kinase inhibitor design, the larger size and greater polarizability of bromine compared to chlorine can lead to different steric and electronic interactions within the ATP-binding pocket of a kinase. This can result in altered potency and selectivity profiles. Without direct comparative data, it is hypothesized that the bromo-analog might exhibit slightly different binding kinetics or target preferences compared to the chloro-analog.

Experimental Pathways for a Comparative Analysis

To definitively compare the biological activity of this compound and its bromo-analog, a series of standardized in vitro and in vivo experiments would be necessary. The following outlines a potential experimental workflow:

Experimental Workflow

Experimental Workflow cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vivo and ADME Studies cluster_3 Data Analysis and Comparison synthesis Synthesis of 4-chloro- and 4-bromo-1H-indazol-3-amine characterization Structural and Purity Analysis (NMR, MS, HPLC) synthesis->characterization kinase_assay Kinase Inhibition Assays (e.g., against a panel of cancer-related kinases) characterization->kinase_assay cell_viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) kinase_assay->cell_viability target_engagement Target Engagement Assays (e.g., CETSA, NanoBRET) cell_viability->target_engagement pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) target_engagement->pk_studies efficacy_models In Vivo Efficacy Models (e.g., xenograft models) pk_studies->efficacy_models data_analysis Comparative Analysis of IC50/EC50, PK parameters, and in vivo efficacy efficacy_models->data_analysis

Figure 1. A generalized experimental workflow for the comparative biological evaluation of 4-chloro- and 4-bromo-1H-indazol-3-amine.

Key Experimental Protocols

1. Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the inhibitory concentration (IC50) of the compounds against a specific kinase.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a biotinylated kinase, which is competed by the test compound.

  • Methodology:

    • A reaction mixture is prepared containing the kinase, a europium-labeled anti-tag antibody, a biotinylated tracer, and the test compound at various concentrations.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The TR-FRET signal is measured using a suitable plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

2. Cell Viability Assay (Example: MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The EC50 value (the concentration that causes 50% inhibition of cell growth) is determined.

Conclusion

While a direct, quantitative comparison of the biological activity of this compound and its bromo-analog is not currently available in the scientific literature, the established principles of medicinal chemistry and SAR studies of related compounds suggest that both molecules hold potential as scaffolds for drug discovery, particularly in the area of kinase inhibition. The subtle differences in size, electronegativity, and polarizability between chlorine and bromine at the 4-position are likely to impart distinct biological profiles. To elucidate these differences, a systematic and comparative experimental evaluation, as outlined above, would be essential. Such studies would provide invaluable data for the rational design of next-generation indazole-based therapeutics.

References

The 3-Aminoindazole Scaffold: A Privileged Motif in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

While 4-chloro-1H-indazol-3-amine is recognized primarily as a key intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir, its core structure, the 3-aminoindazole moiety, is a well-established and highly valued scaffold in the development of potent kinase inhibitors. This guide provides a comparative analysis of several prominent 3-aminoindazole-based kinase inhibitors, offering insights into their target profiles, inhibitory activities, and the signaling pathways they modulate. The experimental data and protocols presented herein serve as a valuable resource for the evaluation and validation of new chemical entities targeting kinases, including potential future investigations into derivatives of this compound itself.

Comparative Analysis of 3-Aminoindazole-Based Kinase Inhibitors

The 3-aminoindazole core has been successfully incorporated into a variety of kinase inhibitors, each tailored to specific targets within the human kinome. The following table summarizes the in vitro inhibitory potency (IC50) of four exemplary compounds against their primary kinase targets. This data highlights the versatility of the scaffold in achieving high potency and varying selectivity profiles.

Compound Name (Alias)Primary Kinase Target(s)IC50 (nM)Additional Key Targets (IC50 < 100 nM)
Linifanib (ABT-869)KDR (VEGFR2)4FLT1 (VEGFR1) (3 nM), PDGFRβ (66 nM), FLT3 (4 nM)
CFI-400945 PLK42.8TrkA (6 nM), TrkB (9 nM), Tie-2 (22 nM), Aurora B (98 nM)
Pictilisib (GDC-0941)PI3Kα3PI3Kδ (3 nM), PI3Kβ (33 nM), PI3Kγ (75 nM)
AKE-72 BCR-ABL (Wild-Type)< 0.5BCR-ABL (T315I mutant) (9 nM)

Experimental Protocols

The validation of a potential kinase inhibitor involves a multi-step process, starting from in vitro enzymatic assays to cellular and in vivo models. Below are detailed methodologies for key experiments typically employed in the characterization of compounds like the ones compared above.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup : Prepare a reaction mixture containing the kinase of interest, the substrate (a specific peptide or protein), and the test compound (e.g., a derivative of this compound) at various concentrations in a kinase buffer.

  • Initiation : Start the kinase reaction by adding ATP to the mixture. Incubate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • IC50 Determination : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is then calculated using a non-linear regression curve fit.

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit a specific signaling pathway within a cellular context by measuring the phosphorylation status of a downstream substrate.

  • Cell Culture and Treatment : Culture a relevant cell line (e.g., a cancer cell line with an activated kinase pathway) to approximately 80% confluency. Treat the cells with the test compound at various concentrations for a predetermined time.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis : Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to serve as a loading control. Quantify the band intensities to determine the relative decrease in phosphorylation upon treatment with the inhibitor.

Visualizing Kinase Inhibition and Signaling Pathways

To better understand the context in which these inhibitors function, the following diagrams illustrate a general workflow for kinase inhibitor validation and the specific signaling pathways modulated by the compared 3-aminoindazole derivatives.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Preclinical Validation a Compound Synthesis (e.g., this compound derivative) b Biochemical Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c d Cell-Based Assays (e.g., Western Blot for Phospho-Proteins) c->d Hit Compound f Confirmation of Target Engagement d->f e Cell Proliferation/Viability Assays e->f g In Vivo Xenograft Models f->g Validated Hit h Pharmacokinetic/Pharmacodynamic Analysis g->h i Lead Optimization h->i

Caption: A generalized workflow for the validation of a kinase inhibitor.

G cluster_0 VEGF/PDGF Signaling cluster_1 PI3K/AKT Signaling cluster_2 BCR-ABL Signaling cluster_3 PLK4 Signaling VEGF VEGF/PDGF VEGFR VEGFR/PDGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PI3K_V PI3K VEGFR->PI3K_V DAG DAG PLC->DAG RAF RAF RAS->RAF AKT_V AKT PI3K_V->AKT_V PKC PKC DAG->PKC MEK MEK RAF->MEK mTOR_V mTOR AKT_V->mTOR_V Proliferation_V Angiogenesis, Proliferation, Survival PKC->Proliferation_V ERK ERK MEK->ERK mTOR_V->Proliferation_V ERK->Proliferation_V Linifanib Linifanib Linifanib->VEGFR RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K BCRABL BCR-ABL GRB2 GRB2/SOS BCRABL->GRB2 STAT5 STAT5 BCRABL->STAT5 PI3K_B PI3K/AKT BCRABL->PI3K_B RAS_B RAS/RAF/MEK/ERK GRB2->RAS_B Proliferation_B Proliferation, Survival STAT5->Proliferation_B RAS_B->Proliferation_B PI3K_B->Proliferation_B AKE72 AKE-72 AKE72->BCRABL PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Mitosis Proper Mitotic Progression Centriole->Mitosis CellCycle Cell Cycle Control Mitosis->CellCycle CFI400945 CFI-400945 CFI400945->PLK4

Caption: Key signaling pathways modulated by 3-aminoindazole-based inhibitors.

comparative potency of halogenated indazole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Halogenation of the indazole ring or its substituents is a common strategy employed by medicinal chemists to modulate a compound's physicochemical properties and biological activity. This guide provides an objective comparison of the potency of halogenated indazole derivatives against various biological targets, supported by experimental data and detailed protocols.

Data Presentation: Comparative Potency

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) can significantly alter the potency of indazole derivatives. The effect is highly dependent on the specific halogen, its position on the molecule, and the biological target. The following tables summarize quantitative data from various studies.

Table 1: Cannabinoid Receptor (CB1) Agonists

Halogenation at the 5-position of the indazole core in synthetic cannabinoid receptor agonists (SCRAs) has a profound and varied impact on CB1 receptor potency. The structure-activity relationship (SAR) often depends on other substituents in the molecule.[3][4]

Compound SeriesHalogen (at 5-position)Representative CompoundPotency (EC50, nM)Non-Halogenated Analog EC50 (nM)
MDMB-BUTINACA FluorineMDMB-5′F-BUTINACA5.758.90
ChlorineMDMB-5′Cl-BUTINACA10.68.90
ADB-BUTINACA BromineADB-5′Br-BUTINACA12.511.5
FluorineADB-5′F-BUTINACA18.311.5

Data sourced from in vitro AequoScreen® CB1 assays.[3]

Summary of SAR for CB1 Agonists: For SCRAs with methyl ester head moieties (like MDMB series), the potency trend is generally F > Cl > Br.[3][4] In contrast, for analogs with an amide head moiety (like ADB series), the opposite relationship has been observed.[3][4] In some cases, halogenation can lead to a slight reduction in potency compared to the non-halogenated parent compound.[3]

Table 2: Protein Kinase Inhibitors

Indazole derivatives are potent inhibitors of various protein kinases crucial in cancer signaling pathways. Halogenation is a key tool for optimizing their inhibitory activity.

Target KinaseCompound InformationPotency (IC50)Cell Line / Assay Type
FGFR1 Derivative with 2,6-difluoro-3-methoxyphenyl group< 4.1 nMCell-free
FGFR2 Derivative with 2,6-difluoro-3-methoxyphenyl group2.0 nMCell-free
FGFR1 6-(2,6-Dichloro-3,5-dimethoxyphenyl) derivative30.2 nMCell-free
Pim-1 Derivative with 2,6-difluorophenyl group0.4 nMCell-free
EGFR 1H-indazole derivative8.3 nMCell-free
EGFR T790M 1H-indazole derivative5.3 nMCell-free
Bcr-Abl WT 1H-indazol-3-amine derivative14 nMCell-free
Bcr-Abl T315I 1H-indazol-3-amine derivative450 nMCell-free
ERK1/2 1H-indazole amide derivatives9.3 - 25.8 nMCell-free

Data compiled from various in vitro kinase inhibition assays.[2][5]

Summary of SAR for Kinase Inhibitors: The addition of fluorine atoms, particularly on phenyl ring substituents, often leads to a remarkable improvement in inhibitory activity against kinases like FGFR.[6] For some Aurora kinase inhibitors, the presence of a halogen atom was found to be a requirement for enhanced potency.[6]

Experimental Protocols

The data presented in this guide are derived from established in vitro biological assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: To quantify the concentration of a halogenated indazole derivative required to inhibit 50% of a target kinase's activity.

Materials:

  • Recombinant purified protein kinase

  • Fluorescein-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Test Compound (Indazole Derivative)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate Antibody)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting the series in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the 4X compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 5 µL of a 4X enzyme solution to all wells except the "no enzyme" controls. Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[7]

  • Initiation of Reaction: Add 10 µL of a 2X solution containing the peptide substrate and ATP (ideally at its Km concentration for the kinase) to all wells to start the reaction.[7][8]

  • Incubation: Incubate the reaction plate at room temperature for the optimized duration (e.g., 40-60 minutes).

  • Detection: Stop the reaction by adding 20 µL of a TR-FRET detection mix containing a terbium-labeled antibody specific for the phosphorylated substrate. Incubate for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible microplate reader.

  • Data Analysis: Calculate the ratio of the two emission signals. Normalize the data with 100% activity for the DMSO control and 0% for the "no enzyme" control. Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[9]

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.[10]

Objective: To determine the effect of halogenated indazole derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (Indazole Derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl, DMSO).[11][12]

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: After incubation, remove the medium and add 10-28 µL of MTT solution to each well, followed by fresh medium to a total volume of 100-150 µL.[12][13]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into insoluble purple formazan crystals.[10][11][12]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

GPCR Activation Assay (AequoScreen®)

This luminescent assay measures G protein-coupled receptor (GPCR) activation by detecting intracellular calcium mobilization. It is commonly used for targets like the CB1 receptor.[14][15]

Objective: To measure the agonist activity (EC50) of halogenated indazole derivatives at a specific GPCR.

Materials:

  • CHO-K1 cells stably co-expressing the target GPCR (e.g., CB1), a G-protein like Gα16, and mitochondrial apoaequorin.[16]

  • Assay Buffer (e.g., DMEM/HAM's F12 with HEPES and 0.1% BSA).[16][17]

  • Coelenterazine h (apoaequorin cofactor).[16]

  • Test Compound (Indazole Derivative)

  • 96-well or 384-well white, opaque assay plates.[18]

Procedure:

  • Cell Preparation: Harvest mid-log phase cells and resuspend them in assay buffer.

  • Coelenterazine Loading: Add coelenterazine h to the cell suspension (final concentration of ~5 µM). Incubate at room temperature, protected from light, with gentle agitation for at least 4 hours. This allows the cofactor to enter the cells and reconstitute the active aequorin photoprotein.[16][17]

  • Ligand Plating: Prepare serial dilutions of the test compounds in assay buffer and dispense them into the wells of the assay plate.

  • Cell Injection and Reading: Using a luminometer with an automatic injection system, inject the coelenterazine-loaded cells into the wells containing the test compounds.[16]

  • Signal Detection: Immediately measure the flash of light (luminescence) emitted for 20-40 seconds. The binding of an agonist to the GPCR triggers a G-protein cascade, leading to an increase in intracellular calcium, which in turn causes aequorin to emit light.[14]

  • Data Analysis: Integrate the luminescence signal over the reading time. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_screening Screening & Data Collection cluster_analysis Data Analysis cluster_comparison Comparison & SAR Compound Synthesize & Purify Halogenated Indazole Derivative Dose_Resp Perform Dose-Response Experiment Compound->Dose_Resp Assay_Dev Develop & Optimize Biological Assay (e.g., Kinase, Cell-based) Assay_Dev->Dose_Resp Data_Acq Acquire Raw Data (Absorbance, Fluorescence, Luminescence) Dose_Resp->Data_Acq Normalize Normalize Data (vs. Controls) Data_Acq->Normalize Curve_Fit Fit Dose-Response Curve (4-Parameter Logistic) Normalize->Curve_Fit Calc_Potency Calculate Potency (IC50 / EC50) Curve_Fit->Calc_Potency Compare Compare Potency vs. Analogs (F, Cl, Br, Non-halogenated) Calc_Potency->Compare SAR Determine Structure- Activity Relationship (SAR) Compare->SAR

Caption: General experimental workflow for determining the biological potency of halogenated indazole derivatives.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Dimerizes & Autophosphorylates Indazole Halogenated Indazole Inhibitor Indazole->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK RAF -> MEK RAS->RAF_MEK ERK ERK RAF_MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription (via mTOR, etc.)

Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for indazole inhibitors.

References

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: Featuring the 1H-Indazol-3-Amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to developing safe and effective therapeutics. This guide provides a comprehensive overview of how to assess the selectivity of a kinase inhibitor against a panel of kinases, using the 1H-indazole-3-amine scaffold, a known kinase-binding motif, as a central example. While specific experimental data for 4-chloro-1H-indazol-3-amine is not publicly available, this guide offers a robust framework for such an assessment, complete with detailed experimental protocols and data presentation formats.

The 1H-indazole-3-amine core is a recognized "hinge-binding" fragment, crucial for the activity of several potent kinase inhibitors.[1] Its derivatives have been investigated for the treatment of various diseases, including cancer.

I. The Critical Role of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. A non-selective kinase inhibitor can lead to off-target effects and potential toxicity. Therefore, early and comprehensive selectivity profiling is essential to:

  • Identify on-target and off-target activities: Determine the potency of the inhibitor against the intended kinase target and identify any other kinases it may inhibit.

  • Predict potential side effects: Off-target inhibition can lead to adverse events in a clinical setting.

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's activity can provide insights into its biological effects.

  • Guide lead optimization: Selectivity data allows medicinal chemists to modify the compound to improve its on-target potency and reduce off-target activity.

II. Experimental Protocol for Kinase Selectivity Profiling

A common and robust method for assessing kinase inhibitor selectivity is through in vitro kinase assays. The following is a generalized protocol that can be adapted for specific kinases and compounds.

Objective: To determine the inhibitory activity (e.g., IC50 values) of a test compound against a broad panel of purified kinases.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • A panel of purified, active kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically containing a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant)

  • Detection reagents (e.g., radiolabeled ATP [γ-³³P]ATP, or reagents for luminescence-based or fluorescence-based assays)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader (e.g., scintillation counter, luminometer, or fluorescence reader)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Add the specific substrate for the kinase being assayed.

    • Initiate the kinase reaction by adding a mixture of ATP and the purified kinase. The concentration of ATP should be at or near its Km value for each kinase to ensure accurate IC50 determination.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction. The method for stopping the reaction and detecting the signal will depend on the assay format:

      • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away the unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, and then add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

      • Fluorescence-based Assay (e.g., Z'-LYTE™): Use a fluorescently labeled peptide substrate. The phosphorylation of the substrate by the kinase protects it from cleavage by a site-specific protease, resulting in a change in the fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

III. Data Presentation: Kinase Selectivity Profile

The results of the kinase selectivity profiling should be presented in a clear and concise table. The following is a hypothetical example for a "1H-Indazol-3-Amine Derivative" to illustrate how the data can be structured.

Kinase TargetKinase FamilyIC50 (nM)% Inhibition at 1 µM
Primary Target
Kinase ATyrosine Kinase1598%
Off-Targets
Kinase BSerine/Threonine Kinase25085%
Kinase CTyrosine Kinase1,20045%
Kinase DSerine/Threonine Kinase>10,000<10%
Kinase ETyrosine Kinase>10,000<5%
... (and so on for the entire panel)

This table presents hypothetical data for illustrative purposes.

IV. Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental processes and biological pathways. Below are Graphviz diagrams illustrating the kinase selectivity profiling workflow and a representative signaling pathway that could be modulated by an indazole-based kinase inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in Microplate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_processing Data Processing detection->data_processing ic50_calc IC50 Determination data_processing->ic50_calc selectivity_profile Selectivity Profile ic50_calc->selectivity_profile

Caption: Experimental workflow for kinase selectivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Inhibitor 1H-Indazol-3-Amine Derivative Indazole_Inhibitor->RTK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A representative tyrosine kinase signaling pathway.

V. Interpreting the Results and Next Steps

The kinase selectivity profile provides a wealth of information to guide further drug development efforts. A highly selective inhibitor with potent on-target activity is often the desired outcome. However, polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be beneficial, particularly in complex diseases like cancer.

Based on the selectivity profile, researchers can:

  • Confirm cellular activity: Validate the in vitro findings with cell-based assays to confirm that the inhibitor affects the desired signaling pathway in a cellular context.

  • Conduct structure-activity relationship (SAR) studies: Synthesize and test new analogs to improve potency and selectivity.

  • Assess in vivo efficacy and safety: Test the lead compounds in animal models to evaluate their therapeutic potential and toxicity profile.

By following a systematic approach to kinase selectivity profiling, researchers can gain a deep understanding of their compounds and make informed decisions to advance the most promising candidates toward clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Indazole Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of substitutions, leading to compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substitutions on the indazole ring, focusing on two distinct and highly relevant therapeutic targets: Fibroblast Growth Factor Receptors (FGFRs) and the Cannabinoid Receptor 1 (CB1). Understanding these relationships is crucial for the rational design of novel and potent therapeutic agents.

Indazole Derivatives as Kinase Inhibitors: Targeting FGFR

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for anti-cancer drug development. Indazole-based compounds have emerged as potent FGFR inhibitors.

Data Presentation: FGFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 6-aryl-1H-indazol-3-amine derivatives against FGFR1. The substitutions on the 6-position aryl ring significantly influence the inhibitory potency.

Compound IDR Group (at 6-position phenyl)FGFR1 IC50 (nM)[1][2]
9d 3-methoxyphenyl15.0
9u 3-ethoxyphenyl3.3
L1 4-fluoro-3-methoxyphenylNot specified
Optimized Compound 3-isopropoxyphenyl2.9[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Structure-Activity Relationship of Indazole-Based FGFR Inhibitors

The data reveals key SAR insights for 6-substituted 1H-indazol-3-amine derivatives as FGFR1 inhibitors:

  • Substitution at the 6-position: A substituted phenyl ring at the 6-position of the indazole core is crucial for potent FGFR1 inhibition.

  • Alkoxy Substituents on the Phenyl Ring: Increasing the size of the alkoxy group at the 3-position of the phenyl ring from methoxy (9d) to ethoxy (9u) and isopropoxy (optimized compound) leads to a significant increase in inhibitory activity.[3] This suggests that the hydrophobic pocket of the FGFR1 ATP-binding site can accommodate larger substituents, leading to enhanced binding affinity.

  • Halogenation: The introduction of a fluorine atom at the 4-position of the 3-methoxyphenyl ring also appears to be favorable for activity.[3]

Mandatory Visualization: SAR of Indazole-Based FGFR1 Inhibitors

SAR_FGFR_Inhibitors indazole Indazole Core 3-NH2 6-Aryl substituents Aryl Substituents at Position 6 3-OCH3 3-OC2H5 3-O-iPr indazole:p6->substituents activity FGFR1 Inhibitory Activity IC50 = 15.0 nM IC50 = 3.3 nM IC50 = 2.9 nM substituents:r1->activity:a1 substituents:r2->activity:a2 substituents:r3->activity:a3 caption Increasing alkyl chain length at the 3-position of the 6-aryl group enhances FGFR1 inhibition.

Caption: SAR of 6-Aryl-1H-Indazol-3-amines as FGFR1 Inhibitors.

Indazole Derivatives as Cannabinoid Receptor Modulators

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. It is a therapeutic target for various conditions, including pain, obesity, and neurological disorders. Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists.

Data Presentation: CB1 Receptor Agonist Activity

The following table presents the in vitro agonist activity (EC50) of a series of halogenated indazole-3-carboxamide synthetic cannabinoids at the human CB1 receptor. The nature and position of the halogen substituent on the indazole ring, as well as the nature of the head group, significantly impact potency.

Compound IDIndazole SubstitutionHead GroupCB1 EC50 (nM)[4]
ADB-BUTINACA Htert-leucinamide7.72
ADB-5'F-BUTINACA 5-Fluorotert-leucinamideNot specified in provided text
ADB-5'Cl-BUTINACA 5-Chlorotert-leucinamide30.1
ADB-5'Br-BUTINACA 5-Bromotert-leucinamideNot specified in provided text
MDMB-BUTINACA Htert-leucine methyl ester8.90
MDMB-5'F-BUTINACA 5-Fluorotert-leucine methyl ester5.75
MDMB-5'Cl-BUTINACA 5-Chlorotert-leucine methyl ester10.6
MDMB-5'Br-BUTINACA 5-Bromotert-leucine methyl esterSignificantly reduced potency

Note: EC50 values represent the concentration of the compound that provokes a response halfway between the baseline and maximum response.

Structure-Activity Relationship of Indazole-Based CB1 Agonists

The SAR for these indazole-3-carboxamides at the CB1 receptor can be summarized as follows:

  • Halogenation at the 5-position: Substitution with a halogen at the 5-position of the indazole ring generally modulates potency. Fluorine substitution (MDMB-5'F-BUTINACA) leads to the most potent compounds.[4]

  • Effect of Halogen Type: For compounds with a methyl ester head group, the potency decreases from fluoro to chloro to bromo substitution.[4] Interestingly, for the amide head group, this trend is reversed, with chlorinated analogs being less potent than brominated ones.[4]

  • Head Group Moiety: The "head group" of the molecule plays a crucial role. Tert-leucine methyl ester derivatives are generally more potent than the corresponding tert-leucinamide derivatives.

  • N1-substitution: While not detailed in the table, the substituent at the N1 position of the indazole ring is also a key determinant of activity and is often a lipophilic group.

Mandatory Visualization: SAR of 5-Halogenated Indazole-3-Carboxamides at CB1

SAR_CB1_Agonists indazole Indazole-3-carboxamide Core N1-Alkyl 5-Position substituents Substituents at Position 5 H F Cl Br indazole:p5->substituents Halogenation potency CB1 Agonist Potency (EC50) High Highest Moderate Lower substituents:h->potency:h_val substituents:f->potency:f_val substituents:cl->potency:cl_val substituents:br->potency:br_val caption Halogenation at the 5-position of the indazole ring modulates CB1 receptor agonist potency.

Caption: SAR of 5-Substituted Indazole-3-Carboxamides as CB1 Agonists.

Experimental Protocols

LanthaScreen® Eu Kinase Binding Assay for FGFR1

This protocol is a representative method for determining the IC50 values of inhibitors against FGFR1.[5][6][7]

Objective: To measure the affinity of test compounds for the FGFR1 kinase by quantifying their ability to displace a fluorescently labeled tracer from the ATP binding pocket.

Materials:

  • Recombinant FGFR1 kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (serially diluted)

  • Kinase Buffer A

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these to a 3X final concentration in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of FGFR1 kinase and Eu-anti-Tag Antibody in Kinase Buffer A.

  • Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Assembly: a. Add 4 µL of the 4X test compound or DMSO control to the wells of a 384-well plate. b. Add 8 µL of the 2X kinase/antibody mixture to each well. c. Add 4 µL of the 4X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. Plot the emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[³⁵S]GTPγS Binding Assay for CB1 Receptor Activation

This functional assay measures the activation of G proteins coupled to the CB1 receptor upon agonist stimulation, which can be inhibited by antagonists.[8][9][10][11]

Objective: To determine the potency (EC50) of indazole derivatives as CB1 receptor agonists by measuring their ability to stimulate the binding of [³⁵S]GTPγS to G proteins.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [³⁵S]GTPγS

  • GTPγS (unlabeled)

  • GDP

  • Test compounds (serially diluted)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes expressing CB1 receptors in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order: a. Assay buffer. b. Test compound at various concentrations or vehicle control. c. CB1 receptor-expressing membranes. d. GDP solution.

  • Pre-incubation: Incubate the plate at 30°C for 15-20 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. b. Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

comparing the efficacy of different synthetic routes to 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chloro-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes: a direct, single-step synthesis from 2,6-dichlorobenzonitrile, and a two-step approach commencing with 2-chloro-6-nitrobenzonitrile. The selection of an optimal route is contingent upon factors such as desired yield, purity, cost of starting materials, and scalability. This document presents a detailed comparison of these two methods, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific applications.

Workflow for Comparing Synthetic Routes

The following diagram outlines the logical workflow for evaluating and comparing different synthetic routes for a target molecule.

G cluster_0 Route Identification cluster_1 Data Acquisition cluster_2 Comparative Analysis cluster_3 Decision A Literature Search for Synthetic Pathways B Identify Key Starting Materials and Intermediates A->B C Gather Experimental Protocols B->C D Extract Quantitative Data (Yield, Purity, Time) C->D E Assess Safety and Scalability Information D->E F Tabulate Quantitative Data E->F G Evaluate Pros and Cons of Each Route F->G H Select Optimal Synthetic Route G->H

Caption: A logical workflow for the evaluation and comparison of synthetic routes.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterRoute A: From 2,6-DichlorobenzonitrileRoute B: From 2-chloro-6-nitrobenzonitrile
Starting Material 2,6-Dichlorobenzonitrile2-chloro-6-nitrobenzonitrile
Number of Steps 12
Key Intermediates None4-chloro-7-nitro-1H-indazol-3-amine
Overall Yield ~95%[1]Estimated ~70-80%
Purity High (recrystallization)High (recrystallization)
Reaction Time Not specifiedNot specified
Key Reagents Hydrazine hydrateHydrazine hydrate, SnCl₂
Scalability Demonstrated on a large scale for analogues[1]Potentially scalable

Experimental Protocols

Route A: Single-Step Synthesis from 2,6-Dichlorobenzonitrile

This route involves the direct cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate.

Reaction Scheme:

2,6-dichlorobenzonitrile + Hydrazine hydrate → this compound

Experimental Protocol:

A mixture of 2,6-dichlorobenzonitrile (1 equivalent) and hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford this compound in high yield and purity. A similar transformation is achieved with 2,6-dichlorobenzonitrile and hydrazine to form the 3-aminoindazole leading to the drug linifanib.[1] The direct condensation of 2,6-dichlorobenzonitrile with hydrazine hydrate has been reported to produce the corresponding 3-aminoindazole in a 95% yield.[1]

Route B: Two-Step Synthesis from 2-chloro-6-nitrobenzonitrile

This route proceeds through a nitro-indazol-amine intermediate, which is subsequently reduced.

Step 1: Synthesis of 4-chloro-7-nitro-1H-indazol-3-amine

Reaction Scheme:

2-chloro-6-nitrobenzonitrile + Hydrazine hydrate → 4-chloro-7-nitro-1H-indazol-3-amine

Experimental Protocol:

To a solution of 2-chloro-6-nitrobenzonitrile (1 equivalent) in a suitable solvent like ethanol, hydrazine hydrate (2-3 equivalents) is added. The mixture is heated to reflux and the reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a cold solvent and dried to yield 4-chloro-7-nitro-1H-indazol-3-amine. The 3-aminoindazole scaffold has been prepared from SNAr chemistry with hydrazine and a 2-nitrobenzonitrile.[1]

Step 2: Reduction of 4-chloro-7-nitro-1H-indazol-3-amine

Reaction Scheme:

4-chloro-7-nitro-1H-indazol-3-amine + Reducing agent → this compound

Experimental Protocol:

To a solution of 4-chloro-7-nitro-1H-indazol-3-amine (1 equivalent) in a solvent such as ethanol or acetic acid, a reducing agent like stannous chloride (SnCl₂) (3-5 equivalents) is added. The reaction mixture is stirred at room temperature or heated gently until the reduction is complete, as indicated by TLC or HPLC. The reaction is then quenched, and the pH is adjusted with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product can be purified by column chromatography or recrystallization to give this compound. The reduction of nitroindazoles to the corresponding aminoindazoles can be achieved using anhydrous stannous chloride in alcohol.

Concluding Summary

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route A is a more direct and potentially higher-yielding approach, making it attractive for its atom economy and process efficiency. The single-step nature and high reported yield for a closely related analogue suggest it may be the preferred method for large-scale production, provided the starting material is readily available and cost-effective.

  • Route B , while involving an additional step, may be advantageous if the starting material, 2-chloro-6-nitrobenzonitrile, is more accessible or economical than 2,6-dichlorobenzonitrile. The two-step process also allows for the isolation and purification of the nitro-intermediate, which could be beneficial for overall purity control.

Ultimately, the choice between these two synthetic pathways will depend on a comprehensive evaluation of starting material costs, reaction scalability, and the specific purity requirements of the final product for its intended application in drug discovery and development.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a critical step in drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative overview of common analytical methods for its characterization, offering insights into their principles, performance, and ideal applications.

Method Comparison at a Glance

A variety of analytical techniques can be employed for the characterization of this compound. The choice of method depends on the specific analytical goal, such as purity assessment, impurity profiling, or structural elucidation. The following table summarizes the performance of the most relevant techniques.

Analytical MethodTypical ApplicationLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Throughput
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment, impurity quantification> 0.99998-102%< 2%ng/mL rangeHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities, residual solvents> 0.99595-105%< 5%pg/mL rangeMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of identity, quantificationNot applicable for routine quantification> 95% (qNMR)< 1% (qNMR)mg rangeLow
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification, structural confirmation of non-volatile compounds> 0.9990-110%< 10%pg to ng/mL rangeHigh

In-Depth Method Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique in the pharmaceutical industry for purity determination and impurity profiling due to its high resolving power and compatibility with a wide range of detectors, most commonly UV/VIS.[1] It is the preferred method for analyzing non-volatile and thermally labile compounds like this compound.

Strengths:

  • Excellent for separating complex mixtures.[1]

  • High precision and accuracy for quantification.

  • Wide availability of stationary phases and detectors.[1]

Limitations:

  • May require derivatization for compounds without a UV chromophore.

  • Limited in providing structural information compared to mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities that may be present in the this compound sample.[2]

Strengths:

  • High sensitivity and selectivity for volatile analytes.

  • Provides structural information through mass fragmentation patterns.

  • Well-established and robust technique.[2]

Limitations:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for non-volatile compounds, adding complexity to the sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the chemical structure and identify the positions of the chloro and amine substituents on the indazole ring. Quantitative NMR (qNMR) can also be used for highly accurate purity assessments without the need for a reference standard of the impurity.

Strengths:

  • Provides definitive structural information.

  • Non-destructive technique.

  • qNMR offers high accuracy for quantification.

Limitations:

  • Relatively low sensitivity compared to chromatographic methods.

  • Complex spectra can be challenging to interpret for impure samples.

  • Higher instrumentation cost and lower throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an ideal technique for identifying unknown impurities and degradation products in this compound samples, even at trace levels.[3]

Strengths:

  • High sensitivity and selectivity.[3]

  • Provides molecular weight and structural information of analytes.

  • Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[3]

Limitations:

  • Matrix effects can sometimes suppress ion formation, affecting quantification.

  • Higher operational complexity compared to HPLC-UV.

Experimental Protocols

RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Injection Mode: Split (10:1)

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of DMSO (headspace vial).

NMR for Structural Confirmation
  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

Visualization of the Analytical Workflow

The selection of an appropriate analytical method is a critical decision in the characterization process. The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical_Workflow cluster_0 Sample Submission cluster_1 Initial Characterization cluster_2 In-depth Analysis cluster_3 Final Report Sample Sample Purity_Screen Purity Screen (HPLC) Sample->Purity_Screen Identity_Confirmation Identity Confirmation (NMR) Sample->Identity_Confirmation Impurity_ID Impurity Identification (LC-MS) Purity_Screen->Impurity_ID If impurities > threshold Residual_Solvent Residual Solvent Analysis (GC-MS) Purity_Screen->Residual_Solvent Report Characterization Report Identity_Confirmation->Report Impurity_ID->Report Residual_Solvent->Report

Caption: Analytical workflow for this compound characterization.

This logical flow ensures that the identity, purity, and impurity profile of the intermediate are thoroughly investigated, leading to a comprehensive characterization report.

Conclusion

The validation and selection of appropriate analytical methods are paramount for ensuring the quality of this compound. While RP-HPLC is the workhorse for purity and impurity quantification, a multi-faceted approach utilizing GC-MS for volatile impurities, NMR for definitive structural confirmation, and LC-MS for in-depth impurity identification is recommended for a complete and robust characterization. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

Comparative Guide to the In Vitro Antiviral Activity of Chloro-Substituted Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of various chloro-substituted indazole derivatives. While direct studies on 4-chloro-1H-indazol-3-amine derivatives are limited, this document synthesizes findings from related chloro-substituted indazole compounds that have demonstrated significant antiviral potential, particularly against HIV-1 and SARS-CoV-2.

Overview of Antiviral Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities. Recent research has highlighted the potential of chloro-substituted indazoles as potent antiviral agents. Notably, these compounds have been investigated as inhibitors of viral replication for significant human pathogens.

Key Findings:
  • Anti-HIV-1 Activity: The this compound scaffold is a key component of precursors to potent anti-HIV-1 drugs. For instance, 7-Bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a novel and potent HIV-1 capsid inhibitor[1][2][3].

  • Anti-SARS-CoV-2 Activity: N-Arylindazole-3-carboxamide derivatives, including chloro-substituted analogs, have demonstrated potent inhibitory effects against SARS-CoV-2 in vitro[4].

  • Broad Antiviral Potential: The general class of indazole derivatives has been explored for activity against a range of viruses, underscoring the versatility of this heterocyclic system in antiviral drug discovery[5][6].

Comparative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of selected chloro-substituted indazole derivatives from published studies.

Table 1: Anti-SARS-CoV-2 Activity of N-Arylindazole-3-carboxamide Derivatives[4]
CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a)0.69>100>145
Reference Drug (if available in study)---

*EC₅₀: 50% effective concentration required to inhibit the virus. *CC₅₀: 50% cytotoxic concentration. *SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Anti-HIV-1 Activity of Indazolyl-Substituted Piperidin-4-yl-aminopyrimidines (Representative Compound)[5]
CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5q Wild-Type HIV-10.0064>16>2500
K103N Mutant0.077>16>208
Y181C Mutant0.11>16>145
E138K Mutant0.057>16>281

*Data for the most potent compound (5q) in the series is presented as a representative example.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-SARS-CoV-2 Assay (Vero Cells)[4]
  • Cell Culture: Vero cells are seeded in 96-well plates and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted in DMEM supplemented with 2% fetal bovine serum.

  • Virus Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: The diluted compounds are added to the infected cells.

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral RNA: Viral RNA is quantified from the cell supernatant using real-time reverse transcription PCR (qRT-PCR) to determine the extent of viral replication.

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated by analyzing the dose-response curve of viral RNA levels versus compound concentration.

  • Cytotoxicity Assay (CC₅₀): A parallel assay is conducted on uninfected Vero cells using a standard method like the MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC₅₀).

Anti-HIV-1 Assay (MT-4 Cells)[5]
  • Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Preparation: Test compounds are serially diluted.

  • Virus Infection: MT-4 cells are infected with the HIV-1 (IIIB) strain.

  • Treatment: The infected cells are incubated with the various concentrations of the test compounds.

  • Incubation: The cultures are incubated for 5 days at 37°C.

  • MTT Assay: The viability of the cells is determined by the MTT method. The absorbance is read at a specific wavelength.

  • EC₅₀ and CC₅₀ Determination: The EC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus. The CC₅₀ is determined as the concentration that reduces the viability of uninfected cells by 50%.

Visualizations

Synthesis of a Key Antiviral Precursor

The following diagram illustrates the synthetic pathway for 7-Bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV-1 capsid inhibitor, Lenacapavir[3].

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Cyclization 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile Brominated_Intermediate 3-Bromo-2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile->Brominated_Intermediate NBS/H₂SO₄ Final_Product 7-Bromo-4-chloro-1H-indazol-3-amine Brominated_Intermediate->Final_Product Hydrazine Hydrate A Prepare Cell Culture (e.g., Vero, MT-4) C Infect Cells with Virus (e.g., SARS-CoV-2, HIV-1) A->C H Perform Cytotoxicity Assay on Uninfected Cells A->H B Serially Dilute Test Compounds D Add Diluted Compounds to Infected Cells B->D B->H C->D E Incubate for Defined Period D->E F Measure Viral Inhibition (e.g., qRT-PCR, MTT Assay) E->F G Determine EC₅₀ F->G J Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) G->J I Determine CC₅₀ H->I I->J

References

comparing the cost-effectiveness of different synthetic protocols for 4-chloro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4-chloro-1H-indazol-3-amine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides a detailed comparison of two prominent synthetic protocols for its preparation, focusing on cost-effectiveness, yield, safety, and environmental impact.

At a Glance: Comparison of Synthetic Protocols

MetricProtocol 1: From 2,6-DichlorobenzonitrileProtocol 2: From 3-Chloro-2-methylaniline
Starting Material 2,6-Dichlorobenzonitrile3-Chloro-2-methylaniline
Key Reagents Hydrazine hydrateAcetic anhydride, Isopentyl nitrite, Sodamide
Number of Steps 12
Overall Yield ~95%~70-80% (estimated)
Estimated Cost LowerModerate
Key Advantages High yield, single step, readily available and inexpensive starting material.[1]Utilizes inexpensive starting materials.
Key Disadvantages Use of highly toxic and carcinogenic hydrazine hydrate.[2][3][4]Multi-step process, lower overall yield, use of flammable and corrosive reagents.[5][6]

Protocol 1: One-Step Synthesis from 2,6-Dichlorobenzonitrile

This protocol offers a direct and high-yielding route to this compound.

Protocol_1 start 2,6-Dichlorobenzonitrile product This compound start->product Heat reagent Hydrazine Hydrate reagent->product

Caption: Workflow for the synthesis of this compound from 2,6-Dichlorobenzonitrile.

Experimental Protocol

To a solution of 2,6-dichlorobenzonitrile in a suitable solvent (e.g., ethanol or an ether), an excess of hydrazine hydrate is added. The reaction mixture is heated under reflux for several hours until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification can be achieved by recrystallization or column chromatography to yield this compound. A reported yield for this transformation is approximately 95%.[1]

Protocol 2: Two-Step Synthesis from 3-Chloro-2-methylaniline

This alternative protocol involves the formation of the indazole ring followed by amination.

Protocol_2 start 3-Chloro-2-methylaniline intermediate 4-chloro-1H-indazole start->intermediate Step 1: Cyclization step1_reagents 1. Acetic Anhydride, KOAc 2. Isopentyl Nitrite step1_reagents->intermediate product This compound intermediate->product Step 2: Amination step2_reagent Sodamide (NaNH2) in liquid NH3 step2_reagent->product

Caption: Workflow for the synthesis of this compound from 3-Chloro-2-methylaniline.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1H-indazole

3-Chloro-2-methylaniline is dissolved in a suitable solvent such as chloroform, and potassium acetate is added. The mixture is cooled, and acetic anhydride is added dropwise. After stirring, the reaction is heated, and isopentyl nitrite is introduced. The reaction is stirred overnight at an elevated temperature. After completion, the mixture is worked up by adding water and THF, followed by hydrolysis with a base like lithium hydroxide. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to give 4-chloro-1H-indazole. This step can proceed in nearly quantitative crude yield.[7]

Step 2: Amination of 4-chloro-1H-indazole

The 4-chloro-1H-indazole is dissolved in liquid ammonia, and a strong base such as sodamide (NaNH2) is added. The reaction is stirred at low temperature for several hours. Upon completion, the reaction is quenched, and the ammonia is allowed to evaporate. The residue is then worked up to isolate the desired this compound.

Cost-Effectiveness Analysis

ReagentProtocol 1 (per mole of product)Protocol 2 (per mole of product)
2,6-Dichlorobenzonitrile Lower CostN/A
3-Chloro-2-methylaniline N/ALower Cost
Hydrazine hydrate Moderate CostN/A
Acetic anhydride N/ALower Cost
Isopentyl nitrite N/AModerate Cost
Sodamide N/AModerate Cost
Solvents & Other Reagents ModerateHigher (due to multiple steps)
Overall Estimated Cost Lower Moderate

Protocol 1 is likely more cost-effective due to its single-step nature, high yield, and the use of a relatively inexpensive starting material in 2,6-dichlorobenzonitrile.[8] While the starting material for Protocol 2, 3-chloro-2-methylaniline, is also economical, the multi-step process increases solvent and reagent consumption, as well as labor costs, making it a moderately more expensive route.

Safety and Environmental Considerations

FactorProtocol 1Protocol 2
Key Hazards - Hydrazine hydrate: Highly toxic, corrosive, and a suspected human carcinogen.[2][3][4][9][10] - 2,6-Dichlorobenzonitrile: Harmful if swallowed or in contact with skin, toxic to aquatic life.[11][12][13]- 3-Chloro-2-methylaniline: Toxic, skin and eye irritant, suspected carcinogen, and harmful to aquatic life.[14][15][16][17] - Acetic anhydride: Flammable, corrosive, and causes severe burns.[5][6][18][19] - Isopentyl nitrite: Flammable. - Sodamide/Liquid Ammonia: Highly reactive and hazardous.
Environmental Impact The primary concern is the handling and disposal of hydrazine hydrate.Involves multiple reagents and solvents, increasing the potential for waste generation.

Both protocols involve hazardous materials and require strict adherence to safety protocols. The use of hydrazine hydrate in Protocol 1 is a significant drawback due to its severe toxicity and carcinogenicity.[2][3][4][9][10] Protocol 2, while avoiding hydrazine, utilizes flammable and corrosive reagents that also demand careful handling.[5][6][18][19]

Conclusion

Based on the available data, Protocol 1, the one-step synthesis from 2,6-dichlorobenzonitrile, appears to be the more cost-effective method for preparing this compound, primarily due to its high yield and single-step process. However, the significant health and safety risks associated with hydrazine hydrate are a major consideration.

Protocol 2, starting from 3-chloro-2-methylaniline, offers a viable alternative that avoids the use of hydrazine. While it is a longer process with a likely lower overall yield, the individual reagents may be considered less hazardous in some contexts.

The choice between these two protocols will ultimately depend on the specific needs and capabilities of the laboratory or manufacturing facility, with a strong emphasis on the ability to safely handle the hazardous reagents involved in each route. For large-scale production, the high yield of Protocol 1 is a strong driver, but this must be balanced against the stringent safety measures required for handling hydrazine hydrate. For smaller-scale research and development where safety might be prioritized over absolute cost-effectiveness, Protocol 2 may be a more attractive option.

References

Navigating the Selectivity Landscape of 4-Chloro-1H-indazol-3-amine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of inhibitors built on the 4-chloro-1H-indazol-3-amine scaffold, summarizing their on-target potency and off-target interactions. The information is supported by experimental data from published research, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors targeting various cancer-related pathways. While potent on-target activity is a primary goal, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide delves into the cross-reactivity of these compounds, offering a valuable resource for inhibitor selection and development.

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various this compound-based inhibitors against their primary targets and a selection of off-target kinases. This data, extracted from kinome-wide screening and individual kinase assays, highlights the selectivity profiles of these compounds.

Compound ID / NamePrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target KinasesIC50 (nM) vs. Off-Target KinasesReference
Bemcentinib (BGB-324, R428) AXL14Mer, Tyro3>700 (50-fold less potent)[1]
Gilteritinib FLT3, AXLData not specified in snippetsMultiple RTKsData not specified in snippets[1]
Cabozantinib VEGFR2, MET, AXL, RET, KIT, etc.AXL: 7Multiple RTKsVEGFR2: 1.3[2]
Compound m16 (diphenylpyrimidine-diamine derivative) AXL5Kinase panel data not providedData not provided[1]
AKE-72 (diarylamide 3-aminoindazole) BCR-ABL (WT)< 0.5BCR-ABL (T315I)9[3][4]
Compound 4 (3-amino-1H-indazol-6-yl-benzamide) FLT3, c-Kit, PDGFRα (T674M)Single-digit nMBroad kinome scan performedData available in source[5]
Compound 11b (based on Nintedanib structure) AXL3.75KDRSimilar to Nintedanib[6]

Experimental Protocols

The determination of inhibitor cross-reactivity relies on robust and standardized experimental procedures. Below are detailed methodologies for commonly cited kinase profiling assays.

Kinase Profiling via KinaseProfiler™ (Eurofins)

This assay is designed to measure the inhibitory activity of a compound against a large panel of kinases.

  • Reagents and Materials : Recombinant kinases, appropriate peptide substrates, ATP, test compounds, and a radioactive phosphate donor ([γ-33P]-ATP).

  • Assay Principle : The assay quantifies the transfer of a radioactive phosphate from [γ-33P]-ATP to a kinase-specific peptide substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity.

  • Procedure :

    • Test compounds are serially diluted and added to the kinase reaction buffer.

    • The kinase and its specific peptide substrate are added to the reaction mixture.

    • The reaction is initiated by the addition of [γ-33P]-ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-33P]-ATP, typically by capturing the substrate on a filter membrane.

    • The radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

In Vitro ATP-Site Competition Binding Assay (KINOMEscan™)

This method assesses the ability of a compound to displace a proprietary, immobilized, active-site directed ligand from a panel of kinases.

  • Reagents and Materials : DNA-tagged kinases, immobilized ligand, test compounds, and quantitative PCR (qPCR) reagents.

  • Assay Principle : The assay measures the amount of kinase that binds to the immobilized ligand in the presence of a test compound. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Procedure :

    • A panel of human kinases is tagged with a unique DNA identifier.

    • The kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).

    • After reaching equilibrium, the unbound kinases are washed away.

    • The amount of kinase remaining bound to the solid support is quantified by eluting the DNA tags and measuring them using qPCR.

  • Data Analysis : The results are typically reported as the percentage of the DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT SRC_FAK SRC/FAK Pathway Dimerization->SRC_FAK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance SRC_FAK->Proliferation

Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.

Kinase_Profiling_Workflow cluster_Compound_Prep Compound Preparation cluster_Assay Kinase Assay cluster_Data_Analysis Data Analysis Compound Test Compound (this compound derivative) Serial_Dilution Serial Dilution Compound->Serial_Dilution Reaction_Setup Incubate Kinase, Substrate, Compound, and [γ-33P]-ATP Serial_Dilution->Reaction_Setup Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Reaction_Setup Separation Separate Phosphorylated Substrate Reaction_Setup->Separation Detection Measure Radioactivity Separation->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Det Determine IC50 Inhibition_Calc->IC50_Det

Caption: Experimental Workflow for Kinase Profiling.

References

Safety Operating Guide

Proper Disposal of 4-chloro-1H-indazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4-chloro-1H-indazol-3-amine with appropriate safety measures to minimize exposure risks. Based on data for analogous compounds, this chemical may cause skin and eye irritation and could be harmful if inhaled or ingested.

Personal Protective Equipment (PPE) is mandatory. All personnel handling this compound must use the following PPE:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Segregation:

    • Properly label a dedicated hazardous waste container for this compound waste. The label should include the full chemical name, CAS number (if available), and relevant hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Waste Collection:

    • Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into the designated hazardous waste container.[2]

    • Ensure the container is securely sealed to prevent leaks or spills.

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[2]

    • Provide them with detailed information about the waste, including its chemical composition and any known hazards.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area.

    • With the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]

    • Thoroughly clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill or Leak waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid contain_spill Contain Spill with Inert Absorbent spill->contain_spill store Store in a Cool, Dry, Well-Ventilated Area collect_solid->store collect_liquid->store collect_spill Collect Absorbed Material in Hazardous Waste Container contain_spill->collect_spill collect_spill->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-chloro-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.